Allyl-d5 bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELZAPQIKSEDF-RHPBTXKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Allyl-d5 bromide chemical structure and IUPAC name.
An In-Depth Technical Guide to Allyl-d5 Bromide: Structure, Synthesis, and Applications in Advanced Research
Introduction
This compound is the deuterated analogue of allyl bromide, a versatile reagent in organic synthesis.[1] By replacing the five hydrogen atoms of the allyl group with deuterium, this isotopically labeled compound becomes an invaluable tool for researchers in chemistry and drug development. The strategic incorporation of deuterium provides a subtle yet powerful modification that allows for the elucidation of reaction mechanisms, the tracking of molecular pathways, and the enhancement of metabolic stability in pharmaceutical candidates.[2][3] This guide provides a comprehensive overview of the chemical structure, nomenclature, properties, and applications of this compound, with a focus on its practical utility in a laboratory setting.
Chemical Identity and Structure
The defining feature of this compound is the substitution of all five hydrogen atoms on the allyl moiety with deuterium, a stable isotope of hydrogen.[1] This isotopic enrichment, typically to at least 98 atom % D, is crucial for its applications in sensitive analytical techniques.[4]
IUPAC Name: 3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene[5]
Chemical Structure:
The structure consists of a three-carbon chain with a double bond between C1 and C2, and a bromine atom attached to C3. All five positions that would normally be occupied by hydrogen are instead occupied by deuterium.
| Identifier | Value | Source |
| CAS Number | 102910-37-2 | [5] |
| Molecular Formula | C₃D₅Br | [6] |
| Molecular Weight | 126.01 g/mol | [6] |
| InChI Key | BHELZAPQIKSEDF-RHPBTXKOSA-N | [1] |
Physicochemical Properties
The physical properties of this compound are similar to its non-deuterated counterpart, with slight differences arising from the increased mass of deuterium.
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 68.1 °C |
| Density | 1.46 g/cm³ |
| Purity | Typically ≥98 atom % D |
Synthesis of this compound
The synthesis of this compound generally involves the bromination of a deuterated precursor, such as deuterated allyl alcohol. A common laboratory-scale method for preparing allyl bromide is the reaction of allyl alcohol with hydrobromic acid, often generated in situ from an alkali metal bromide and a strong acid like sulfuric acid.[7][8] For the deuterated version, the synthesis would logically start from allyl-d5 alcohol.
A generalized synthetic workflow is as follows:
-
Precursor Preparation: The synthesis begins with a suitable deuterated starting material, such as allyl-d5 alcohol.
-
Bromination: The deuterated alcohol is reacted with a brominating agent. A common method involves the slow addition of sulfuric acid to a mixture of the alcohol and sodium bromide.[8]
-
Distillation: The product, being volatile, is often distilled from the reaction mixture as it is formed.[9]
-
Purification: The collected distillate is then washed to remove impurities and dried, followed by a final distillation to yield the pure this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Scientific Research and Drug Development
The primary value of this compound lies in its utility as an isotopic tracer and a tool for investigating reaction mechanisms.[1][10]
Mechanistic and Kinetic Isotope Effect (KIE) Studies
The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy can lead to a slower rate for reactions where the C-H bond is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[] By comparing the reaction rates of a substrate alkylated with allyl bromide versus this compound, researchers can determine if the cleavage of a C-H bond on the allyl group is involved in the transition state.[1]
Isotopic Labeling for Tracking in Complex Systems
This compound is used to introduce a "heavy" tag into a molecule.[12] This is particularly useful in:
-
Mass Spectrometry (MS): In quantitative MS-based proteomics and metabolomics, a deuterated internal standard is often used.[13] Since this compound has a molecular weight approximately 5 units greater than its non-deuterated counterpart, it can be used to synthesize an internal standard that is chemically identical to the analyte but easily distinguishable by its mass-to-charge ratio.[14] This allows for precise quantification of the analyte in complex biological matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the allyl protons will be absent in a molecule synthesized with this compound.[15] This can simplify complex spectra and help in signal assignment. Conversely, ²H (Deuterium) NMR can be used to directly observe the deuterated positions, providing unambiguous evidence of its incorporation and location within the molecule.
Drug Development and Metabolism Studies
Deuteration is an increasingly important strategy in drug discovery.[2] By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic degradation can be slowed down.[16] This can lead to:
-
Improved Pharmacokinetic Profile: A longer half-life can result in less frequent dosing and more stable plasma concentrations of the drug.[]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the formation of undesirable or toxic byproducts may be reduced.[16]
This compound can be used as a building block to synthesize deuterated drug candidates or to create deuterated metabolites for use as analytical standards in pharmacokinetic studies.[3][5]
Experimental Protocols and Methodologies
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to form a deuterated allyl-aryl compound.
Materials:
-
Aryl boronic acid or ester
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., THF or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl boronic acid (1.0 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2-1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deuterated allyl-aryl compound.
Caption: Typical workflow for a cross-coupling reaction using this compound.
Analytical Characterization
Confirmation of the successful incorporation of the d5-allyl group is critical and is typically achieved through mass spectrometry and NMR spectroscopy.
| Technique | Expected Outcome for Product |
| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) will be observed at a mass 5 units higher than the corresponding non-deuterated product. |
| ¹H NMR Spectroscopy | The characteristic signals for the allyl protons (typically in the range of 5-6 ppm) will be absent or significantly diminished. |
| ²H NMR Spectroscopy | Signals corresponding to the five deuterium atoms on the allyl group will be observed, confirming their presence. |
Conclusion
This compound is a powerful and versatile tool in modern chemical and pharmaceutical research. Its utility in elucidating reaction mechanisms through the kinetic isotope effect, its role as a "heavy" internal standard for quantitative mass spectrometry, and its application in simplifying complex NMR spectra make it an indispensable reagent. Furthermore, as the strategic incorporation of deuterium continues to be a promising avenue in drug development for enhancing pharmacokinetic properties, the importance of building blocks like this compound will only continue to grow. The principles and methodologies outlined in this guide provide a solid foundation for researchers looking to leverage the unique properties of this isotopically labeled compound in their work.
References
-
Wikipedia. Allyl bromide. [Link]
-
Wikipedia. Isotopic labeling. [Link]
-
Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Wikipedia. Deuterium NMR. [Link]
-
Organic Chemistry Portal. Allyl bromide synthesis by bromination or substitution. [Link]
-
Herold, D. A., & Kinter, M. (2009). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
ResearchGate. Deuterium in Drug Discovery and Development. [Link]
-
Chemistry LibreTexts. 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]
-
YouTube. Making Allyl Bromide. [Link]
-
ACS Publications. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. [Link]
-
Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]
-
Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
YouTube. Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. [Link]
-
Cerno Bioscience. Isotope Labeling. [Link]
-
UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. This compound | CAS 102910-37-2 | LGC Standards [lgcstandards.com]
- 5. clearsynth.com [clearsynth.com]
- 6. scbt.com [scbt.com]
- 7. Allyl bromide - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 12. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Multiple isotopic labels for quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
Allyl-d5 Bromide: A Comprehensive Technical Guide to Synthesis and Commercial Availability
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Deuterium in Modern Chemistry
Allyl-d5 bromide (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene) is a deuterated analog of allyl bromide, a valuable reagent in organic synthesis. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, imparts unique properties that make this compound an indispensable tool in a variety of scientific disciplines, particularly in mechanistic studies and as a building block for complex isotopically labeled molecules.[1] The presence of deuterium atoms allows researchers to trace the fate of the allyl moiety in chemical reactions, elucidate reaction mechanisms through the kinetic isotope effect, and serve as an internal standard in mass spectrometry-based analyses. This guide provides an in-depth exploration of the synthesis of this compound, its commercial availability, and its critical applications in research and development.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective application.
| Property | Value |
| Chemical Name | 3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene |
| CAS Number | 102910-37-2 |
| Molecular Formula | C₃D₅Br |
| Molecular Weight | 126.01 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 71 °C (160 °F; 344 K)[2] |
| Density | 1.398 g/cm³[2] |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process that begins with the preparation of a deuterated precursor, allyl-d5 alcohol, followed by its bromination. This method ensures high isotopic incorporation and chemical purity.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Allyl-d5 Alcohol via Reduction of a Deuterated Precursor
The foundational step in the synthesis of this compound is the preparation of its immediate precursor, allyl-d5 alcohol. A robust and efficient method for this transformation is the reduction of a commercially available deuterated α,β-unsaturated aldehyde, such as acrolein-d4. The use of a deuterated reducing agent ensures the introduction of the fifth deuterium atom at the carbinol carbon.
Reaction Scheme:
CD₂=CD-CDO + [D⁻] → CD₂=CD-CD₂OH
Causality Behind Experimental Choices:
-
Starting Material: Acrolein-d4 is a logical starting point as it already contains four of the five desired deuterium atoms in the correct positions.
-
Reducing Agent: Sodium borodeuteride (NaBD₄) is a preferred reducing agent due to its selectivity for aldehydes and ketones, its relatively mild nature, and its commercial availability.[3][4] The use of NaBD₄ ensures the introduction of a deuterium atom at the carbonyl carbon, completing the pentadeuteration of the allyl alcohol backbone.
-
Solvent: A deuterated protic solvent, such as methanol-d4 (CD₃OD), is recommended to avoid any isotopic dilution from the solvent during the reaction or workup.
Detailed Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of acrolein-d4 in anhydrous methanol-d4. The flask is cooled to 0 °C in an ice bath.
-
Addition of Reducing Agent: A solution of sodium borodeuteride in anhydrous methanol-d4 is added dropwise to the stirred solution of acrolein-d4 over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of D₂O.
-
Workup: The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure. The resulting residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The crude allyl-d5 alcohol is purified by fractional distillation under atmospheric pressure to yield the pure product.
Step 2: Bromination of Allyl-d5 Alcohol
The final step in the synthesis is the conversion of the hydroxyl group of allyl-d5 alcohol to a bromide. This can be achieved using several standard brominating agents.
Reaction Scheme:
CD₂=CD-CD₂OH + "Br⁺" → CD₂=CD-CD₂Br
Causality Behind Experimental Choices:
-
Brominating Agent: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement.[5][6][7] Alternatively, a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) can be used, which is a more traditional and cost-effective method.[8][9] The choice of reagent may depend on the desired scale and purity requirements.
-
Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of byproducts.
Detailed Experimental Protocol (using PBr₃):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the purified allyl-d5 alcohol and a suitable anhydrous solvent (e.g., diethyl ether). The flask is cooled to 0 °C in an ice bath.
-
Addition of Brominating Agent: Phosphorus tribromide is added dropwise to the stirred solution of allyl-d5 alcohol, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Workup: Once the reaction is complete, the mixture is poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous calcium chloride.
-
Purification: The crude this compound is purified by distillation.[10] The fraction boiling at approximately 70-72 °C is collected to yield the final product.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound should show a significant reduction in signal complexity compared to its non-deuterated counterpart due to the absence of most protons.[3][11] Any residual proton signals can be used to determine the isotopic purity.
-
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing information on the positions and extent of deuteration.
-
¹³C NMR: The carbon signals will be split into multiplets due to coupling with deuterium, confirming the locations of the deuterium atoms.[11]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess the isotopic distribution.[1]
-
Gas Chromatography (GC): GC is employed to determine the chemical purity of the final product.
Caption: Quality control workflow for this compound.
Commercial Availability
This compound is available from several specialized chemical suppliers that focus on isotopically labeled compounds. When sourcing this reagent, it is crucial to consider the isotopic and chemical purity, as well as the accompanying analytical data.
Table of Commercial Suppliers and Typical Specifications:
| Supplier | Typical Isotopic Purity (atom % D) | Typical Chemical Purity | Notes |
| CDN Isotopes | >98 | Not specified | Provides Safety Data Sheet.[12] |
| Clearsynth | Not specified | Not specified | Certificate of Analysis available upon request.[12] |
| LGC Standards | 98 | min 98% | |
| Santa Cruz Biotechnology | Not specified | Not specified | For research use only.[13] |
| Sigma-Aldrich (Merck) | 95% | Not specified |
Safety, Handling, and Storage
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Highly flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage. May cause genetic defects and cancer.[12][13][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition.[12]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. Protect from light and moisture.[12]
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific research:
-
Mechanistic Studies: The deuterium labels serve as probes to elucidate reaction mechanisms, particularly in studies involving allylic rearrangements and additions. The kinetic isotope effect observed when using this compound can provide insights into the rate-determining steps of a reaction.
-
Synthesis of Labeled Compounds: this compound is a key precursor for the synthesis of more complex deuterated molecules. For example, it has been used in the synthesis of isotopically labeled resveratrol derivatives.[1]
-
Mass Spectrometry Internal Standards: Due to its similar chemical behavior to unlabeled allyl bromide but distinct mass, it is an excellent internal standard for quantitative analysis by GC-MS or LC-MS.
Conclusion
This compound is a powerful and versatile tool for researchers in organic chemistry and drug development. A thorough understanding of its synthesis, proper handling, and applications is crucial for its effective and safe utilization. While the synthesis requires careful execution of a two-step process involving the preparation of a deuterated alcohol precursor followed by bromination, the resulting high-purity labeled compound offers invaluable insights into chemical reactions and biological processes. The commercial availability of this compound from specialized suppliers provides researchers with access to this important reagent, further enabling advancements in science.
References
- Google Patents. JP3270596B2 - Method for producing allyl bromide.
-
YouTube. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). [Link]
-
Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
YouTube. NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. [Link]
-
PubChem. This compound. [Link]
-
The Royal Society of Chemistry. DMSO-allyl bromide: A mild and efficient reagent for atom economic one-pot N-allylation and bromination of 2 -aryl amines, 2-ary. [Link]
-
Preparation of allyl bromide. [Link]
-
MANAC Inc. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. [Link]
-
Sciencemadness Discussion Board. Allyl Bromide Preparation. [Link]
-
YouTube. Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. [Link]
-
YouTube. Reaction of Alcohols with Phosphorus Tribromide. [Link]
-
Reddit. Help with PBr3 addition. [Link]
-
ResearchGate. What is the best way to brominate allylic alcohol by replacing the -OH with Br? [Link]
-
Wikipedia. Allyl bromide. [Link]
Sources
- 1. chromservis.eu [chromservis.eu]
- 2. youtube.com [youtube.com]
- 3. JP3270571B2 - Method for producing allyl bromide - Google Patents [patents.google.com]
- 4. Mechanochemical Dehalogenative Deuteration of Alkyl Halides Through Piezoelectric Catalysis Initiated by a Single-Electron Oxidation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3354066A - Allylic bromination process - Google Patents [patents.google.com]
- 6. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-induced dehalogenative deuteration and elimination of alkyl halides enabled by phosphine-mediated halogen-atom transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allyl bromide(106-95-6) 1H NMR spectrum [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound|Isotope Labelled Reagent [benchchem.com]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Allyl-d5 Bromide as an Internal Standard for the Quantitative Analysis of 1,3-Butadiene by GC-MS
Abstract
This document provides a comprehensive guide for the use of Allyl-d5 bromide as an internal standard in the quantitative analysis of 1,3-butadiene using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals engaged in environmental monitoring, occupational safety, and toxicological studies. We will delve into the rationale behind the selection of a deuterated internal standard, provide detailed protocols for method implementation and validation, and offer insights into best practices and troubleshooting.
The Imperative for an Internal Standard in Quantitative Mass Spectrometry
Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, instrument performance, and matrix effects.[1] These factors can introduce significant variability and compromise the accuracy and precision of the results.[1] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls.[1] By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be effectively normalized, leading to more reliable and reproducible data.[1]
The Advantage of a Stable Isotope-Labeled Internal Standard
The ideal internal standard should closely mimic the physicochemical properties of the analyte, including its extraction recovery, chromatographic retention, and ionization efficiency.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for mass spectrometry-based quantification.[2] In a SIL-IS, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium for Hydrogen). This results in a compound that is chemically identical to the analyte but has a different mass, allowing for its independent detection by the mass spectrometer.
This compound (C₃D₅Br) is the pentadeuterated analogue of allyl bromide.[2] Its use as an internal standard is particularly advantageous because it co-elutes with structurally similar analytes, experiencing the same matrix effects and instrument variability, thus providing superior correction compared to a non-isotopically labeled internal standard.[2]
Application: Quantification of 1,3-Butadiene in Air Samples
1,3-Butadiene is a volatile organic compound (VOC) of significant industrial and environmental concern. It is a known human carcinogen, and its monitoring in workplace and ambient air is crucial for assessing exposure and ensuring safety.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of VOCs.[5][6] This protocol outlines the use of this compound as an internal standard for the accurate quantification of 1,3-butadiene in air samples. The structural similarity between 1,3-butadiene and allyl bromide makes this compound a suitable internal standard for this application.
Physicochemical Properties
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to method development.
| Property | 1,3-Butadiene (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₄H₆ | C₃D₅Br |
| Molecular Weight | 54.09 g/mol | 126.01 g/mol [2] |
| Boiling Point | -4.4 °C | 68.1 °C[2] |
| CAS Number | 106-99-0 | 102910-37-2[2] |
| Key Mass Spec Fragments (m/z) | 39, 54 | 41, 81, 126 |
Experimental Protocol
This protocol is a guideline and may require optimization based on the specific instrumentation and sample matrix.
Materials and Reagents
-
1,3-Butadiene standard (high purity)
-
This compound (isotopic purity ≥98%)
-
Methanol (GC grade)
-
Activated charcoal tubes (for air sampling)
-
Carbon disulfide (CS₂) (GC grade)
-
Helium (carrier gas, ultra-high purity)
-
Nitrogen (for sample concentration, high purity)
Preparation of Standard and Internal Standard Stock Solutions
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This will result in a stock solution of approximately 1 mg/mL.
-
Store the stock solution at -20°C in an amber vial.
Analyte Stock Solution (Analyte Stock):
-
Due to the gaseous nature of 1,3-butadiene at room temperature, it is recommended to purchase a certified standard in a gas cylinder or as a solution in a suitable solvent.
-
Alternatively, a stock solution can be prepared by bubbling a known mass of 1,3-butadiene gas into a pre-weighed, chilled volumetric flask containing methanol.
Preparation of Calibration Standards and Quality Controls
-
Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock into blank matrix (e.g., clean air passed through a charcoal tube and desorbed).
-
Prepare at least three levels of Quality Control (QC) samples (low, medium, and high concentrations) in the same manner as the calibration standards, using a separate weighing of the analyte.
-
Spike each calibration standard and QC sample with a fixed amount of the IS Stock solution to achieve a consistent final concentration of the internal standard in all samples.
Sample Collection and Preparation
-
Collect workplace or environmental air samples by drawing a known volume of air through an activated charcoal tube using a calibrated sampling pump.[3]
-
After sampling, seal the charcoal tubes and store them at 4°C until analysis.
-
For analysis, break both ends of the charcoal tube and transfer the contents to a 2 mL autosampler vial.
-
Add 1 mL of carbon disulfide to the vial to desorb the trapped analytes.
-
Spike the sample with the IS Stock solution to the same final concentration as the calibration standards and QCs.
-
Cap the vial and gently agitate for 30 minutes.
-
Allow the charcoal to settle, and transfer the supernatant to a new autosampler vial for GC-MS analysis.
GC-MS Analysis
The following are suggested starting parameters and should be optimized for your specific instrument.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Column: DB-VRX (60 m x 0.25 mm, 1.4 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 200°C
-
Oven Program: 35°C (hold 5 min), ramp to 150°C at 10°C/min, then to 220°C at 20°C/min (hold 2 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 230°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1,3-Butadiene: m/z 54 (quantifier), 39 (qualifier)
-
This compound: m/z 126 (quantifier), 81 (qualifier)
-
Data Analysis and Method Validation
Calibration Curve
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis of the data. A correlation coefficient (r²) of >0.99 is desirable.
Quantification
Calculate the concentration of 1,3-butadiene in the samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Method Validation
A full validation of the bioanalytical method should be performed to ensure its reliability.[7][8] Key validation parameters, as recommended by the U.S. Food and Drug Administration (FDA), include:[7][8][9]
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.[8]
-
Accuracy and Precision: Analyze replicate QC samples at a minimum of three concentration levels on multiple days to determine the intra- and inter-day accuracy and precision.[8] Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[10]
-
Recovery: Assess the extraction efficiency of the analyte and internal standard from the sample matrix.[11]
-
Matrix Effect: Evaluate the influence of the sample matrix on the ionization of the analyte and internal standard.
-
Stability: Determine the stability of the analyte and internal standard in the sample matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[8]
Workflow Visualization
The following diagram illustrates the overall workflow for the quantitative analysis of 1,3-butadiene using this compound as an internal standard.
Caption: Workflow for 1,3-Butadiene analysis with this compound IS.
Best Practices and Troubleshooting
-
Purity of Internal Standard: Ensure the isotopic and chemical purity of this compound is high (≥98%) to avoid interference with the analyte signal.[2]
-
Timing of IS Addition: Add the internal standard as early as possible in the sample preparation workflow to account for analyte losses during all subsequent steps.[1]
-
Concentration of IS: The concentration of the internal standard should be consistent across all samples and ideally provide a signal intensity within the linear range of the detector and comparable to that of the analyte.[1]
-
Isotopic Exchange: While deuterium is a stable isotope, under certain conditions (e.g., extreme pH or temperature), H-D exchange can occur. It is important to assess the stability of the deuterated internal standard under the analytical conditions.[1]
-
Variable IS Response: Significant variability in the internal standard response across a batch can indicate issues with sample preparation, injection, or instrument performance. Investigate any trends or outliers in the IS signal.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-butadiene by GC-MS. The chemical similarity and co-elution of the analyte and the stable isotope-labeled internal standard ensure effective compensation for analytical variability, leading to high-quality, defensible data. Adherence to the detailed protocol and validation guidelines presented in this application note will enable researchers to achieve accurate and precise quantification of 1,3-butadiene in various matrices.
References
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
RI DEM. Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
-
Gas Chromatography/Mass Spectrometry of 1,3 Butadiene (99+%). (2010). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Krämer, W., Brock, T. H., Hebisch, R., Hartwig, A., & MAK Commission. (2019). Method for the determination of 1,3‐butadiene in workplace air using headspace GC. The MAK-Collection for Occupational Health and Safety, 4(2), Doc011. [Link]
-
Vogeser, M., & Seger, C. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical chemistry, 56(8), 1254-1258. [Link]
-
Hiatt, M. H. (2011). Internal standards: a source of analytical bias for volatile organic analyte determinations. Journal of Chromatography A, 1218(3), 423-431. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Health Canada. (1999). Determination of 1,3-Butadiene, Isoprene, Acrylonitrile, Benzene and Toluene in Mainstream Tobacco Smoke. [Link]
-
Unice, K. M., Kreider, M. L., & Panko, J. M. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International journal of environmental research and public health, 9(11), 4033-4055. [Link]
-
Spadaccino, F., Naccarato, A., Tassone, A., Cione, E., & Di Donna, L. (2021). Determination of Volatile Organic Compounds (VOCs) in indoor work environments by Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry. Journal of Xenobiotics, 11(4), 184-195. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,3-Butadiene. [Link]
-
Florida International University. (2022). The Utilization of Volatile Organic Compounds and Human Leukocyte Antigen Genes for Ethnic-Specific Differentiation within Target Populations. [Link]
-
Al-Harbi, A. A., & Al-Ghamdi, A. A. (2014). GC-MS Speciation and Quantification of 1, 3 Butadiene and Other C1-C6 Hydrocarbons in SI/HCCI V6 Engine Exhaust. [Link]
-
Gleason, P. M., & Hamper, B. C. (2015). The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. [Link]
-
ALS Global. VOC screening in air. [Link]
-
Reddit. (2023, June 12). Understanding Internal standards and how to choose them. r/massspectrometry. [Link]
-
ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
U.S. Food and Drug Administration. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2019). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. series.publisso.de [series.publisso.de]
- 4. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. dem.ri.gov [dem.ri.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. hhs.gov [hhs.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for the Synthesis of Isotopically Labeled Molecules with Allyl-d5 Bromide
Introduction: The Strategic Advantage of Deuterium Labeling with Allyl-d5 Bromide
In the landscape of modern chemical and pharmaceutical research, the ability to trace the metabolic fate of molecules, elucidate reaction mechanisms, and understand kinetic isotope effects is paramount. Isotopic labeling, the selective replacement of an atom with its isotope, provides a powerful tool to achieve these insights without significantly altering the chemical properties of the molecule under investigation. Among the stable isotopes, deuterium (²H), a heavy isotope of hydrogen, has emerged as a workhorse in drug discovery and development. The introduction of deuterium can strategically alter the metabolic profile of a drug candidate, often leading to improved pharmacokinetic properties and a more favorable safety profile.
This compound (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene) is a versatile and highly valuable reagent for the introduction of a pentadeuterated allyl moiety into a wide range of organic molecules. This pentadeuteration offers a significant mass shift for mass spectrometry-based analysis and distinct signals in nuclear magnetic resonance (NMR) spectroscopy, making it an exceptional tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the principles, detailed experimental protocols, and analytical techniques for the synthesis of isotopically labeled molecules using this compound.
Core Principles: The "Why" Behind the "How"
The utility of this compound stems from the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if that hydrogen is replaced by deuterium. In drug metabolism, this can mean a slower rate of breakdown by metabolic enzymes, leading to a longer half-life and improved therapeutic efficacy.
This compound serves as an efficient electrophilic source of the deuterated allyl group in a variety of nucleophilic substitution and cross-coupling reactions. The choice of reaction strategy depends on the target molecule and the desired point of isotopic labeling. Two of the most common and robust methods for incorporating the allyl-d5 group are the Williamson ether synthesis and the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols are presented as a detailed guide for the synthesis of isotopically labeled molecules using this compound. These protocols are designed to be self-validating, with clear explanations for each step.
Protocol 1: Williamson Ether Synthesis for the Preparation of a Deuterated Allyl Ether
The Williamson ether synthesis is a classic and reliable method for forming an ether from an organohalide and an alkoxide.[1][2] In this protocol, we will detail the synthesis of a generic deuterated allyl ether from a phenol.
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| Substituted Phenol | Reagent | Standard Supplier | Ensure dryness |
| This compound | ≥98% deuteration | Isotope Supplier | Store under inert gas |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Standard Supplier | Highly reactive, handle with care |
| Anhydrous Dimethylformamide (DMF) | DriSolv® or equivalent | Standard Supplier | Use freshly opened or distilled |
| Diethyl ether (Et₂O) | Anhydrous | Standard Supplier | |
| Saturated aqueous NH₄Cl | |||
| Brine (saturated aqueous NaCl) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted phenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of phenol) to the flask.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation in a fume hood.[3]
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
-
Allylation: Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure deuterated allyl ether.[4][5]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Deuterated Allylated Arene
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6][7] This protocol outlines the synthesis of a generic deuterated allylated arene.
Reaction Scheme:
A schematic of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Comments |
| Arylboronic Acid | Reagent | Standard Supplier | |
| This compound | ≥98% deuteration | Isotope Supplier | Store under inert gas |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst | Standard Supplier | |
| Triphenylphosphine (PPh₃) | Ligand | Standard Supplier | |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Standard Supplier | Finely powdered |
| 1,4-Dioxane | Anhydrous | Standard Supplier | Degassed |
| Water | Degassed | ||
| Ethyl acetate (EtOAc) | |||
| Brine (saturated aqueous NaCl) | |||
| Anhydrous Sodium Sulfate (Na₂SO₄) |
Step-by-Step Procedure:
-
Reaction Setup: In a Schlenk flask, combine the arylboronic acid (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Stir the mixture for 15 minutes at room temperature. Add this compound (1.2 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure deuterated allylated arene.[4][5]
Case Study: Synthesis of Isotopically Labeled Resveratrol-d5
To illustrate the practical application of these protocols, we present a synthetic route to deuterated resveratrol (resveratrol-d5), a naturally occurring polyphenol with various reported health benefits. The synthesis can be adapted to incorporate the allyl-d5 group, which can then be isomerized to a propenyl group. A more direct approach involves a Heck or Wittig-type reaction with a deuterated precursor. However, for the purpose of demonstrating the utility of this compound, a multi-step synthesis starting from a suitable precursor that is then allylated can be envisioned. A plausible, though not necessarily the most direct, route could involve the protection of hydroxyl groups of a resveratrol precursor, followed by a Williamson ether synthesis with this compound, and subsequent deprotection and isomerization. A more common synthetic route to resveratrol itself involves a Wittig or Heck reaction.[8][9]
Characterization of Isotopically Labeled Molecules
The successful synthesis of the desired isotopically labeled molecule must be confirmed by rigorous analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the incorporation and position of deuterium atoms.
-
¹H NMR: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity.[10] This provides direct evidence of successful deuteration.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing information about their chemical environment.[11]
-
¹³C NMR: The carbon atoms attached to deuterium will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the spin-1 deuterium nucleus. Additionally, a slight upfield shift of the carbon signal is typically observed.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the level of deuterium incorporation.[12] The mass spectrum of the deuterated molecule will show a molecular ion peak shifted by +5 mass units compared to its non-deuterated analog, corresponding to the five deuterium atoms of the allyl-d5 group. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
Safety and Handling of this compound
This compound, like its non-deuterated counterpart, is a reactive and potentially hazardous chemical.[13] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Use a syringe or cannula for transfers under an inert atmosphere.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of isotopically labeled molecules. The protocols and analytical techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently and effectively utilize this valuable tool. The strategic incorporation of deuterium through well-established synthetic methods like the Williamson ether synthesis and Suzuki-Miyaura cross-coupling allows for the precise investigation of reaction mechanisms, metabolic pathways, and the optimization of drug candidates. By adhering to the detailed protocols and safety guidelines, researchers can unlock the full potential of isotopic labeling with this compound in their scientific endeavors.
References
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). WO2001060774A1 - Synthesis of resveratrol.
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic procedure for the compounds. a. allyl bromide (2 eq.). Retrieved from [Link]
-
University of Groningen. (2022, July 11). Evaluating the use of NMR for the determination of deuterium abundance in water. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
CK Special Gases Ltd. (2015, April 10). Deuterium - SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Santai Technologies. (n.d.). The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
American Chemical Society. (2025, December 5). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. Retrieved from [Link]
- Google Patents. (n.d.). US3450608A - Purification of ethers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. santaisci.com [santaisci.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studymind.co.uk [studymind.co.uk]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Tracking reaction pathways using deuterium-labeled Allyl bromide.
Application Note
Title: Elucidating Ambidentate Reactivity: A Guide to Tracking Allylic Rearrangements with Deuterium-Labeled Allyl Bromide
Abstract
Isotopic labeling is a powerful and definitive tool for elucidating complex reaction mechanisms in organic chemistry.[1][2][3] Allylic systems, which possess a functional group adjacent to a carbon-carbon double bond, are classic substrates for studying the competition between direct and rearranged reaction pathways.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of specifically deuterium-labeled allyl bromide to track and quantify competing nucleophilic substitution pathways, namely the SN2 and SN2' reactions. We present the core principles of the method, a detailed protocol for a model reaction, and a guide to product analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction and Core Principles
Allyl bromide and related allylic electrophiles are ambidentate, meaning they can react with nucleophiles at two distinct positions: the α-carbon (C1) and the γ-carbon (C3). This reactivity gives rise to a competition between the direct bimolecular nucleophilic substitution (SN2) and the rearranged substitution (SN2'), also known as an allylic shift.[5][6]
-
SN2 Pathway: The nucleophile directly attacks the α-carbon, displacing the bromide leaving group in a single, concerted step. This is a classic backside attack.[7][8]
-
SN2' Pathway: The nucleophile attacks the γ-carbon, inducing a concerted rearrangement where the double bond shifts and the bromide is ejected from the α-carbon.[6][9][10]
Distinguishing between these pathways can be challenging as they can occur concurrently and be influenced by factors such as sterics, the nature of the nucleophile, and solvent conditions.[9][11] By strategically placing a non-radioactive, stable isotopic label like deuterium (²H or D) on the allyl bromide, the fate of each carbon atom can be unambiguously tracked. For this guide, we will consider allyl-1,1-d₂ bromide. The position of the deuterium label in the final product mixture directly reveals the mechanistic pathway taken.
// Reactants sub [label=<
D | D—C¹—C²H=C³H₂ | Br Allyl-1,1-d₂ bromide
];
nu [label="Nu⁻"];
// Pathways sn2_path [label="S_N2\n(Direct Attack @ C1)", shape=plaintext, fontcolor="#4285F4"]; sn2p_path [label="S_N2'\n(Rearranged Attack @ C3)", shape=plaintext, fontcolor="#EA4335"];
// Products prod_sn2 [label=<
D | D—C¹—C²H=C³H₂ | Nu S_N2 Product (Label at C1)
];
prod_sn2p [label=<
H₂C¹=C²H—C³HD₂ | Nu S_N2' Product (Label at C3)
];
// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];
// Edges sub -> invis1 [arrowhead=none]; nu -> invis1 [arrowhead=none]; invis1 -> sn2_path [minlen=2]; invis1 -> sn2p_path [minlen=2]; sn2_path -> prod_sn2 [color="#4285F4", label="No Rearrangement"]; sn2p_path -> prod_sn2p [color="#EA4335", label="Allylic Shift"]; } } Figure 1: Competing S_N2 and S_N2' pathways for Allyl-1,1-d₂ bromide.
Synthesis of Deuterium-Labeled Allyl Bromide
The preparation of the labeled starting material is a critical first step. A common route to allyl-1,1-d₂ bromide begins with the reduction of acrolein (CH₂=CHCHO) using a deuterium source, followed by bromination.
Exemplary Synthetic Route:
-
Reduction: Acrolein is reduced with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), to form allyl-1,1-d₂ alcohol. This step must be carefully controlled to avoid reduction of the double bond.
-
Bromination: The resulting deuterated allyl alcohol is converted to the bromide, typically using phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (Appel reaction).
Researchers must purify the final product carefully, as any unlabeled or isomerized impurities will compromise the mechanistic study. The isotopic and chemical purity should be confirmed by NMR and MS before use.
Experimental Protocols
This section details the workflow for conducting a model reaction and analyzing the products.
Protocol 1: Model Reaction with Sodium Phenoxide
This protocol describes a representative reaction between allyl-1,1-d₂ bromide and sodium phenoxide, a common nucleophile.
Materials:
-
Allyl-1,1-d₂ bromide (isotopic purity >98%)
-
Phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks, magnetic stirrer, stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Safety First: Conduct all operations in a well-ventilated fume hood. NaH is highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
Nucleophile Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (approx. 0.5 M). Add phenol (1.1 equivalents) via syringe.
-
Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases, indicating complete formation of sodium phenoxide.
-
Reaction: Cool the sodium phenoxide solution back to 0 °C. Add allyl-1,1-d₂ bromide (1.0 equivalent) dropwise via syringe.
-
Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or by analyzing aliquots with Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by carefully adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture (a mixture of allyl-1,1-d₂ phenyl ether and allyl-3,3-d₂ phenyl ether).
-
Purify the product mixture via flash column chromatography if necessary.
Data Analysis and Interpretation
The key to this method is the precise analysis of the isolated product mixture to determine the final position of the deuterium atoms.
NMR Spectroscopy Analysis
NMR is the primary tool for distinguishing the SN2 and SN2' products.[12][13]
-
¹H NMR (Proton NMR): This technique is used to confirm the overall structure and to observe the disappearance of proton signals at the labeled positions.[14]
-
SN2 Product (Allyl-1,1-d₂ phenyl ether): The spectrum will show the absence of the characteristic signal for the two protons on C1 (typically around 4.5 ppm). The signals for the protons on C2 and C3 will remain.
-
SN2' Product (Allyl-3,3-d₂ phenyl ether): The spectrum will show the absence of the terminal vinyl proton signals on C3 (typically around 5.3-5.4 ppm). The signals for C1 and C2 protons will be present, and the C1 protons will now be part of a vinyl system.
-
-
²H NMR (Deuterium NMR): This is a direct and powerful method to confirm the location of the deuterium label.[12][15]
-
The ²H NMR spectrum will show signals at chemical shifts corresponding to their proton analogues.
-
A signal around 4.5 ppm confirms the SN2 product.
-
A signal around 5.3-5.4 ppm confirms the SN2' product.
-
Crucially, the ratio of the integrated areas of these two signals in the ²H NMR spectrum directly corresponds to the ratio of SN2 to SN2' products. [16]
-
Mass Spectrometry (MS) Analysis
MS confirms the mass of the products, verifying that deuterium has been incorporated. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental formula.[17] While standard MS cannot easily distinguish between the SN2 and SN2' isomers, GC-MS is invaluable for monitoring the reaction and confirming the mass of the product peaks. Fragmentation patterns in MS/MS experiments may also provide structural information about label placement.[17][18]
Quantifying Reaction Pathways
The product ratio provides a quantitative measure of the kinetic competition between the two pathways.
| Analytical Technique | Data Point | Interpretation |
| ¹H NMR | Integration of C1 vs C3 proton signals | Provides an estimate of the product ratio. Can be complex due to overlapping signals. |
| ²H NMR | Integration of C1-D vs C3-D signals | The most direct and accurate method. The integral ratio equals the SN2 : SN2' product ratio.[12][16] |
| GC-MS | Relative peak area of isomers (if separable) | Provides the product ratio if the two isomers can be chromatographically resolved. |
Example Calculation: If the integrated area of the deuterium signal at 4.5 ppm (SN2 product) is 3.0 and the area of the signal at 5.4 ppm (SN2' product) is 1.0, then:
-
SN2 : SN2' ratio = 3.0 : 1.0
-
% SN2 Pathway = (3.0 / (3.0 + 1.0)) * 100% = 75%
-
% SN2' Pathway = (1.0 / (3.0 + 1.0)) * 100% = 25%
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following points must be addressed:
-
Isotopic Purity of Starting Material: The allyl-1,1-d₂ bromide must be of high isotopic purity (>98%) and free of any isomerized (allyl-3,3-d₂) impurity. This must be verified by ²H NMR before the reaction.
-
Control Reaction: Run a parallel reaction with non-labeled allyl bromide to establish standard analytical data (retention times, NMR shifts) for the products.
-
Stability of Products: Confirm that the products do not isomerize under the reaction or work-up conditions. This can be tested by subjecting the purified product mixture to the reaction conditions for an extended period and re-analyzing.
Conclusion
The use of deuterium-labeled allyl bromide is a definitive and quantitative method for dissecting the mechanistic nuances of nucleophilic substitutions in allylic systems.[19][20] By providing a clear and unambiguous analytical readout, this technique allows researchers to probe how changes in substrate, nucleophile, and reaction conditions steer the reaction down one pathway over another. The protocols and analytical guides provided here offer a robust framework for applying this powerful tool in mechanistic organic chemistry and drug development.
References
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Deuterium Labeling in Organic Chemistry: A Guide to the Literature. Angewandte Chemie International Edition, 46(41), 7744-7765). [Link]
-
Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713-743. [Link]
-
Simmons, E. M., & Hartwig, J. F. (2012). On the Interpretation of Deuterium Kinetic Isotope Effects in C−H Bond Functionalization. Angewandte Chemie International Edition, 51(13), 3066-3072. [Link]
-
Magid, R. M. (1980). Nucleophilic substitution at an allylic carbon. The S N 2' reaction. Tetrahedron, 36(13), 1901-1930. [Link]
-
Gallego, M. G., & Sierra, M. A. (2011). Isotopic Labeling. In Organic Reaction Mechanisms (pp. 4857-5032). American Chemical Society. [Link]
-
Wikipedia. (n.d.). Allylic rearrangement. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]
-
University of Ottawa. (n.d.). Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]
-
L.S. College, Muzaffarpur. (2020). Allylic rearrangement. [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]
-
Rapid Communications in Mass Spectrometry. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]
-
van der Meer, M. P., et al. (2022). SN2 versus SN2′ Competition. The Journal of Organic Chemistry, 87(14), 8879-8889. [Link]
-
McCloskey, J. A., Stillwell, R. N., & Lawson, A. M. (1968). Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. Analytical Chemistry, 40(1), 233-236. [Link]
-
Jamin, E., et al. (2007). Determination of Site-Specific (Deuterium/Hydrogen) Ratios in Vanillin by 2H-Nuclear Magnetic Resonance Spectrometry: Collaborative Study. Journal of AOAC International, 90(1), 187-195. [Link]
-
Master Organic Chemistry. (2013). Allylic Bromination With Allylic Rearrangement. [Link]
-
Knowles, R. R., et al. (2022). Resolving Conflicting Mechanisms for Photoredox Allylic sp3-C−H Arylation Using Deuterium-Labeling and Isotope Effects. Journal of the American Chemical Society, 144(32), 14588-14596. [Link]
-
Werstiuk, N. H. (1986). Detection of deuterium labelling by two-dimensional 1H,13C nuclear magnetic resonance shift correlation with 2H decoupling. Canadian Journal of Chemistry, 64(7), 1427-1430. [Link]
-
ResearchGate. (2022). (PDF) SN2 versus SN2′ Competition. [Link]
-
Scribd. (n.d.). 3.8 Allylic Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl bromide synthesis by bromination or substitution. [Link]
-
Wikipedia. (n.d.). S N 2 reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. SN2 versus SN2′ Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. studymind.co.uk [studymind.co.uk]
- 15. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Resolving Conflicting Mechanisms for Photoredox Allylic sp3-CH Arylation Using Deuterium-Labeling and Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Experiments with Allyl-d5 Bromide
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Allyl-d5 bromide. This resource is designed to provide you with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the success and integrity of your experiments. We will delve into the common side reactions encountered when using this isotopically labeled reagent, explaining the underlying mechanisms and offering field-proven strategies to mitigate these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when working with this compound.
Q1: What are the most common side reactions I should be aware of when using this compound?
When working with this compound, the primary side reactions of concern are:
-
Allylic Rearrangement: The migration of the double bond, leading to the formation of a constitutional isomer.
-
Elimination Reactions (E1/E2): Competition with the desired substitution reaction, resulting in the formation of allene-d4.
-
Polymerization: Radical-induced chain-growth polymerization of the allyl monomer.
-
Hydrolysis: Reaction with trace amounts of water to form allyl-d5 alcohol.
-
Isotopic Scrambling: Potential for deuterium atoms to exchange with protium from the solvent or other reagents, compromising isotopic purity.
Q2: I am observing a lower reaction rate than expected compared to experiments with standard allyl bromide. Is this normal?
Yes, a slightly lower reaction rate can be anticipated. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[4][5] Consequently, reactions where the cleavage of a C-D bond is the rate-determining step will proceed more slowly than their non-deuterated counterparts.[2][3]
Q3: How can I minimize the risk of polymerization during my reaction and during storage?
To prevent polymerization, it is crucial to store this compound in a cool, dark place, typically refrigerated, and under an inert atmosphere (e.g., argon or nitrogen).[6] During the reaction, the use of radical inhibitors or scavengers can be effective.[][8] It is also advisable to use freshly purified monomer and to avoid high temperatures and exposure to light, which can initiate polymerization.[8]
Troubleshooting In-Depth: A Guide to Common Experimental Issues
This section provides a more detailed exploration of the common side reactions, their mechanisms, and step-by-step protocols to troubleshoot and mitigate these issues.
Issue 1: Allylic Rearrangement - Unexpected Isomer Formation
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of an isomer where the bromine atom is attached to the terminal carbon of the double bond (1-bromo-prop-2-ene-d5) instead of, or in addition to, the desired product.
Causality and Mechanism: Allylic rearrangement is a common occurrence in reactions involving allylic systems and can proceed through both SN1 and SN2' mechanisms.[9]
-
SN1 Pathway: In polar, protic solvents, the bromide leaving group can depart to form a resonance-stabilized allylic carbocation. The incoming nucleophile can then attack at either of the two electrophilic carbons, leading to a mixture of products.
-
SN2' Pathway: With certain nucleophiles and under specific conditions, a concerted mechanism can occur where the nucleophile attacks the terminal carbon of the double bond, inducing the migration of the double bond and the departure of the bromide ion in a single step.[9]
Troubleshooting Protocol:
-
Solvent Selection: To suppress the SN1 pathway, which often favors rearrangement, utilize less polar, aprotic solvents.
-
Nucleophile Choice: The nature of the nucleophile can influence the reaction pathway. Harder nucleophiles tend to favor direct SN2 substitution, while softer, bulkier nucleophiles may favor the SN2' pathway.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the direct substitution product by favoring the kinetic product over the thermodynamically more stable rearranged product.
Visualization of Allylic Rearrangement:
Caption: Mechanisms of Allylic Rearrangement.
Issue 2: Competing Elimination Reactions - Formation of Allene-d4
Symptoms:
-
Gas evolution from the reaction mixture.
-
Presence of a characteristic signal for allene-d4 in the reaction monitoring (e.g., by GC-MS or NMR).
Causality and Mechanism: Elimination reactions, particularly E2, can compete with nucleophilic substitution, especially when using strong, sterically hindered bases.[10] In an E2 reaction, the base abstracts a deuterium atom from the carbon adjacent to the carbon bearing the bromine, leading to the concerted formation of a double bond and the expulsion of the bromide ion. In the case of this compound, this results in the formation of allene-d4.
Troubleshooting Protocol:
-
Base Selection: Employ a less sterically hindered and/or weaker base if elimination is a significant issue. For substitution reactions, a non-basic nucleophile is ideal.
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
Solvent: Polar aprotic solvents tend to favor SN2 reactions over E2.
Quantitative Impact of Reaction Conditions on Product Distribution (Hypothetical Data):
| Base/Nucleophile | Temperature (°C) | Solvent | Desired Substitution Product (%) | Allene-d4 (%) |
| t-BuOK (strong, hindered base) | 80 | THF | 20 | 80 |
| NaCN (good nucleophile, weak base) | 25 | DMSO | 95 | 5 |
| CH3COO- (weak nucleophile, weak base) | 50 | DMF | 85 | 15 |
Visualization of SN2 vs. E2 Competition:
Caption: Competing SN2 and E2 reaction pathways.
Issue 3: Isotopic Scrambling - Compromised Isotopic Purity
Symptoms:
-
Mass spectrometry analysis shows a distribution of masses lower than expected for the fully deuterated product.
-
¹H NMR reveals proton signals in positions that should be deuterated.
Causality and Mechanism: Isotopic scrambling can occur through several mechanisms, often facilitated by trace amounts of acid or base, or through certain reaction intermediates. Protons from solvents, reagents, or even atmospheric moisture can exchange with the deuterium atoms on the this compound or the product molecule. This is a particular concern in reactions that may generate protic side products or in purification steps involving protic solvents.
Troubleshooting Protocol:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried and reactions are performed under a dry, inert atmosphere. Use anhydrous solvents and reagents.
-
Aprotic Solvents: Whenever possible, use aprotic solvents to minimize the source of exchangeable protons.
-
Purification Method: During workup and purification, avoid the use of protic solvents if isotopic purity is critical. If an aqueous workup is necessary, minimize contact time and consider using D₂O instead of H₂O.
-
Reagent Purity: Ensure the purity of all starting materials and reagents to avoid introducing catalytic amounts of acids or bases that can promote scrambling.
Experimental Workflow to Minimize Isotopic Scrambling:
Caption: Workflow for maintaining isotopic purity.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398–404. [Link]
-
Chemistry LibreTexts. (2024, May 4). Kinetic Isotope Effects. [Link]
-
Wikipedia. (2023). Kinetic isotope effect. [Link]
-
Reddit. (2023, February 14). Why is allyl bromide more reactive than allyl chloride?[Link]
-
Quora. (2019, November 2). Which one is more reactive between vinyl bromide and allyl bromide in SN2 reaction. [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
-
Zier, B., et al. (2018). Use of isotopically labeled substrates reveals kinetic differences between human and bacterial serine palmitoyltransferase. Journal of Biological Chemistry, 293(43), 16694-16705. [Link]
-
ResolveMass Laboratories Inc. (2025, December 10). Deuterated Polymers: Complete Guide. [Link]
-
The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
ResearchGate. (n.d.). 27878 PDFs | Review articles in ISOTOPE LABELING. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl bromide synthesis by bromination or substitution. [Link]
-
YouTube. (2022, August 30). SN1', SN2' and SNi' reactions in allyl halides. [Link]
-
PubMed. (2025, May 13). Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues. [Link]
-
Bartolo, N. D., & Woerpel, K. A. (2018). Mechanistic Insight into Additions of Allylic Grignard Reagents to Carbonyl Compounds. The Journal of Organic Chemistry, 83(17), 10197–10206. [Link]
-
Poulter, C. D., et al. (2009). δ-Deuterium Isotope Effects as Probes for Transition-State Structures of Isoprenoid Substrates. Journal of the American Chemical Society, 131(4), 1542–1543. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). 1 H NMR of BPA and BPA-allyl from the reaction with allyl bromide, and...[Link]
-
OpenStax. (2023, September 20). 11.8 The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
OpenOChem Learn. (n.d.). SN1 and SN2 Reactions of Allylic Halides and Tosylates. [Link]
-
ResearchGate. (n.d.). 27878 PDFs | Review articles in ISOTOPE LABELING. [Link]
-
YouTube. (2021, February 22). NMR Spectroscopy Part 7 - HNMR Spectrum of allyl bromide. [Link]
-
ResearchGate. (2025, August 9). Development of general methods for the synthesis of new substituted allyl bromides as promising alkenylating agents. [Link]
-
Pearson+. (n.d.). Show how the reaction of an allylic halide with a Grignard reagen...[Link]
-
Durham E-Theses. (n.d.). Tethering surface tension to organic synthesis: a quest for chemoselectivity. [Link]
-
MDPI. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. [Link]
-
Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. [Link]
-
National Center for Biotechnology Information. (n.d.). Resolving Conflicting Mechanisms for Photoredox Allylic sp3-CH Arylation Using Deuterium-Labeling and Isotope Effects. [Link]
-
Sci-Hub. (n.d.). β-Deuterium kinetic isotope effects for identity processes: bromide ion substitution at 1-bromo-1-arylethanes and 2-bromooctane. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Chemistry LibreTexts. (2020, April 25). 9.1: Grignard Reactions- Theory and Background. [Link]
-
StudySmarter. (n.d.). The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
Chem & Bio Engineering. (2025, August 20). Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. [Link]
- Google Patents. (n.d.). PROCESS FOR REMOVING POLYMERIZATION INHIBITORS FROM MONOMER MIXTURES USING OPTIMIZED FORM ALUMINA.
-
Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]
-
RSC Publishing. (n.d.). Pressure-dependent deuterium reaction pathways in the Li–N–D system. [Link]
-
National Toxicology Program. (n.d.). Nomination Background: Allyl bromide (CASRN: 106-95-6). [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry | OpenStax [openstax.org]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions with Allyl-d5 Bromide
Welcome to the technical support center for Allyl-d5 bromide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and improve the yield and selectivity of your reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific issues encountered by researchers, scientists, and drug development professionals.
Introduction: Understanding this compound
This compound (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene) is a deuterated isotopologue of allyl bromide, a versatile reagent in organic synthesis.[1][2] It serves as a key building block for introducing a deuterated allyl group into molecules, which is invaluable for mechanistic studies, kinetic isotope effect (KIE) investigations, and as an internal standard in mass spectrometry.[2]
While chemically similar to its non-deuterated counterpart, the presence of five deuterium atoms can subtly influence its reactivity, sometimes leading to unexpected outcomes like lower yields or altered reaction rates. This guide will help you navigate these nuances.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield lower with this compound compared to standard allyl bromide?
This is a common observation and can often be attributed to the Kinetic Isotope Effect (KIE) .
-
Explanation of Causality: The C-D bond is stronger and has a lower zero-point energy than a C-H bond. If the cleavage of a C-D bond at the allylic position is part of the rate-determining step of a side reaction (e.g., an E2 elimination), that side reaction will be slower. Conversely, if an intended reaction pathway involves cleavage of one of these bonds, its rate could also be affected. While the primary C-Br bond cleavage is typically dominant in substitutions, competing pathways involving the deuterated positions can alter the overall product distribution and yield.[3] More practically, variations in purity or the presence of inhibitors in different batches can also lead to discrepancies.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure the this compound is of high purity and free from inhibitors or decomposition products (like HBr). Commercial samples can appear yellow or brown due to impurities.[4]
-
Re-optimize Reaction Conditions: Do not assume that the optimal conditions for allyl bromide will be identical for its deuterated analog. A slight increase in temperature or reaction time may be necessary to drive the reaction to completion.
-
Investigate Side Reactions: Use techniques like GC-MS or NMR to identify byproducts. Understanding what side reactions are occurring is the first step to mitigating them.
-
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Yield in Nucleophilic Substitution (S_N2) Reactions
You are attempting to allylate a nucleophile (e.g., an enolate, amine, or alkoxide) but are observing low conversion or the formation of significant byproducts.
-
Possible Cause 1: Competing Elimination (E2) Reaction.
-
Explanation: Allyl bromide is a primary halide, but the double bond allows for a competing E2 elimination pathway, especially with sterically hindered or strong bases. This is often a major cause of reduced yield.
-
Solution:
-
Choice of Base/Nucleophile: Use a non-nucleophilic, sterically hindered base if you are deprotonating a substrate first. If the nucleophile is also the base, choose one that is "softer" and less basic (e.g., using NaI to form the more reactive allyl iodide in situ).
-
Temperature Control: Lowering the reaction temperature generally favors the S_N2 pathway over E2, as elimination has a higher activation energy.
-
Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution. Protic solvents can stabilize the nucleophile, reducing its potency.
-
-
-
Possible Cause 2: Poor Reagent Quality or Degradation.
-
Explanation: Allyl bromide is a lachrymator and can be unstable over long-term storage, especially if exposed to light, air, or moisture.[4][5] Degradation can introduce HBr, which can catalyze side reactions.
-
Solution:
-
Storage: Store this compound in a cool, dark place under an inert atmosphere (Nitrogen or Argon).
-
Purification: If degradation is suspected, you can wash the bromide with a dilute sodium bicarbonate solution, dry it over anhydrous calcium chloride, and distill it before use.[6]
-
-
-
Possible Cause 3: Ineffective Phase-Transfer Catalyst (for biphasic reactions).
-
Explanation: When reacting a water-soluble nucleophile with the organic-soluble allyl bromide, a phase-transfer catalyst (PTC) is essential. An inefficient PTC will result in a slow reaction rate.
-
Solution: Screen different PTCs, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), and optimize their loading (typically 1-10 mol%).
-
Troubleshooting Workflow for Low S_N2 Yield
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in S_N2 reactions.
Caption: Troubleshooting decision tree for low S_N2 yield.
Issue 2: Difficulty Forming the Grignard Reagent
Grignard reagent formation with allyl halides can be tricky due to the high reactivity of the resulting allylmagnesium bromide.[4]
-
Possible Cause 1: Impure Magnesium or Glassware.
-
Explanation: The magnesium surface must be activated. An oxide layer will prevent the reaction from initiating. Moisture in the glassware or solvent will quench the Grignard reagent as it forms.
-
Solution:
-
Magnesium Activation: Use fresh magnesium turnings. Before adding the solvent, gently flame-dry the turnings in the flask under a vacuum or a strong inert gas flow. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be used to activate the surface.
-
Dry Conditions: Rigorously dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous ether or THF as the solvent.
-
-
-
Possible Cause 2: Wurtz Coupling Side Reaction.
-
Explanation: The newly formed allylmagnesium bromide can react with the starting this compound to form 1,5-hexadiene-d10. This is a common side reaction that consumes both the starting material and the product.
-
Solution:
-
Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the allyl bromide low, minimizing the coupling reaction.
-
Dilution: Work in a reasonably dilute solution to further disfavor the bimolecular coupling reaction.
-
-
Issue 3: Poor Regio- or Stereoselectivity in Transition-Metal Catalyzed Allylations (e.g., Tsuji-Trost Reaction)
In reactions like the Tsuji-Trost allylation, the goal is to have a nucleophile attack the π-allyl palladium complex. The deuterated substrate can provide insights into the mechanism, but achieving high selectivity is key.[7]
-
Explanation: The nucleophile can attack at either terminus of the π-allyl complex. The regioselectivity is governed by a combination of electronic and steric factors, which are influenced by the choice of ligand on the metal catalyst.
-
Solution:
-
Ligand Screening: This is the most critical parameter. For asymmetric allylations, chiral ligands (e.g., Trost ligand, phosphinooxazolines) are used. Even in non-asymmetric reactions, the bite angle and electronic properties of the ligand (e.g., dppf, Xantphos, P(OPh)₃) can strongly influence which allylic carbon is attacked.
-
Solvent and Counter-ion: The choice of solvent and the counter-ion of the nucleophile can influence the aggregation state and reactivity of the nucleophile, thereby affecting selectivity.
-
Experimental Protocols & Data
Table 1: General Conditions for Nucleophilic Allylation
| Parameter | Condition A (Standard) | Condition B (For Hindered Systems) | Rationale & Causality |
| Solvent | DMF | THF | DMF is highly polar and aprotic, accelerating S_N2. THF is less polar and can be better for sensitive substrates. |
| Base | K₂CO₃ | NaH | K₂CO₃ is a mild base suitable for acidic C-H or O-H. NaH is a strong, non-nucleophilic base for less acidic protons. |
| Temperature | 25 - 60 °C | 0 °C to RT | Lower temperatures are used with stronger bases or to prevent elimination side reactions.[8] |
| Additive | NaI or KI (0.1 eq) | None | Catalytic iodide converts the bromide to the more reactive allyl iodide in situ via the Finkelstein reaction. |
Protocol 1: General Procedure for O-Allylation of a Phenol
This protocol provides a robust starting point for the allylation of a phenolic substrate using this compound.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the phenol (1.0 eq) and anhydrous DMF (5 mL per mmol of phenol).
-
Deprotonation: Add powdered potassium carbonate (K₂CO₃, 1.5 eq) and potassium iodide (KI, 0.1 eq) to the solution.
-
Addition of Electrophile: Stir the mixture at room temperature for 15 minutes. Add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualization of Competing Pathways
The following diagram illustrates the competition between the desired S_N2 pathway and the E2 side reaction.
Caption: S_N2 vs. E2 pathways for this compound.
References
-
Allyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
What is Allylic Bromination? Master Organic Chemistry. (2013-11-25). [Link]
-
Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]
-
Allyl Bromide Preparation. Sciencemadness Discussion Board. (2019-12-10). [Link]
-
Allyl bromide. Wikipedia. [Link]
-
Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. (2019-12-29). [Link]
-
Reactions of Allyl System. KPU Pressbooks. [Link]
-
This compound. PubChem. [Link]
-
Alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]
-
Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. NIH. (2025-09-12). [Link]
-
Tsuji-Trost Allylation. YouTube. (2022-04-02). [Link]
Sources
- 1. This compound | C3H5Br | CID 56845936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|Isotope Labelled Reagent [benchchem.com]
- 3. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allyl bromide - Wikipedia [en.wikipedia.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Preventing H/D exchange in experiments with Allyl-d5 bromide.
A Guide to Preventing H/D Exchange and Ensuring Isotopic Integrity in Your Experiments
Welcome to the Technical Support Center for Allyl-d5 bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable isotopically labeled reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Unintentional hydrogen-deuterium (H/D) exchange can compromise the isotopic purity of your starting materials and products, leading to ambiguous results and potentially invalidating your study. This guide will equip you with the knowledge to prevent such issues and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns regarding the handling and use of this compound, with a focus on preventing unwanted H/D exchange.
Q1: What is H/D exchange, and why is it a concern when using this compound?
A: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, this means the deuterium atoms can be swapped for hydrogen atoms, leading to a decrease in its isotopic purity. This is a significant concern because the utility of this reagent in many applications, such as mechanistic studies and as an internal standard in mass spectrometry, relies on its high level of deuteration.[2] A loss of deuterium can lead to inaccurate quantification and misinterpretation of reaction mechanisms.
Q2: Under what conditions is H/D exchange most likely to occur with this compound?
A: H/D exchange is most commonly facilitated by the presence of protic solvents (e.g., water, alcohols), acids, or bases.[3] The allylic protons (or deuterons in this case) are particularly susceptible to exchange due to the stability of the resulting allyl radical or ion.[4] Even trace amounts of moisture or acidic/basic impurities in your reaction setup can be sufficient to initiate H/D exchange.
Q3: Can my choice of solvent lead to H/D exchange?
A: Absolutely. Protic solvents are the primary culprits. Solvents like methanol, ethanol, and water contain exchangeable protons that can readily participate in H/D exchange.[5] While aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and toluene are generally safer, it is crucial to ensure they are anhydrous. Trace amounts of water in these solvents can still be a source of protons.
Q4: I suspect H/D exchange has occurred in my reaction. How can I confirm this?
A: The two primary analytical techniques to detect H/D exchange are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: In the ¹H NMR spectrum of pure this compound, you should see very small residual proton signals. An increase in the intensity of these signals, or the appearance of new proton signals in the allylic region, is a strong indicator of H/D exchange.
-
Mass Spectrometry: High-resolution mass spectrometry can reveal a decrease in the isotopic purity of your compound. You will observe an increase in the abundance of ions with lower mass-to-charge ratios (M-1, M-2, etc.) corresponding to the replacement of deuterium with hydrogen.
Q5: Can purification methods cause H/D exchange?
A: Yes, particularly during aqueous workups or chromatography on silica gel. Acidic or basic aqueous solutions used for extraction can promote H/D exchange.[1] Similarly, standard silica gel can be slightly acidic and contains surface hydroxyl groups that can act as a proton source, especially if the chromatography is run with protic solvents. It is advisable to use neutral, deactivated silica or alumina and aprotic eluents for purification.
Troubleshooting Guide
This table provides a quick reference for common problems encountered when using this compound, their probable causes related to H/D exchange, and recommended solutions.
| Problem | Probable Cause (H/D Exchange Related) | Recommended Solution |
| Unexpectedly low isotopic purity in the final product (confirmed by MS). | H/D exchange during the reaction, workup, or purification. | - Use anhydrous aprotic solvents. - Employ a non-protic base if required. - Avoid aqueous acidic or basic workups. - Use neutral, deactivated stationary phase for chromatography with aprotic eluents. |
| Appearance of unexpected peaks in the ¹H NMR spectrum of the product. | Loss of deuterium from the allyl group, leading to new proton signals. | - Rigorously dry all solvents and reagents. - Run a control reaction with non-deuterated allyl bromide to identify the expected proton signals. |
| Inconsistent quantitative results when using this compound as an internal standard. | H/D exchange in the standard, leading to a change in its concentration and mass distribution. | - Prepare stock solutions of the internal standard in anhydrous aprotic solvents. - Store stock solutions under an inert atmosphere at low temperatures. - Verify the isotopic purity of the standard periodically. |
| Reaction fails to go to completion or gives a low yield. | While less common, significant H/D exchange could potentially alter the reactivity of the starting material. More likely, the reaction conditions promoting H/D exchange (e.g., presence of water) are also detrimental to the desired reaction. | - Ensure all reagents and solvents are pure and anhydrous. - Re-evaluate the reaction conditions to eliminate sources of protic species. |
Experimental Protocol: A Model Alkylation Reaction with Minimized H/D Exchange Risk
This protocol outlines a general procedure for the alkylation of a generic nucleophile (Nu-H) with this compound, incorporating best practices to maintain isotopic integrity.
Objective: To perform an SN2 reaction with this compound while minimizing the risk of H/D exchange.
Materials:
-
This compound (ensure high isotopic purity from the supplier)
-
Nucleophile (Nu-H)
-
Anhydrous aprotic solvent (e.g., THF, Diethyl Ether, Toluene)
-
Anhydrous non-protic base (if required, e.g., Sodium Hydride, Potassium tert-butoxide)
-
Inert gas (Argon or Nitrogen)
-
Anhydrous workup and purification reagents (e.g., anhydrous sodium sulfate, neutral deactivated silica gel)
Step-by-Step Methodology:
-
Preparation of Glassware and Reagents:
-
All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.
-
Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF and ether, or passing through an activated alumina column).
-
Ensure the nucleophile and any base used are anhydrous.
-
-
Reaction Setup:
-
Set up the reaction under a positive pressure of inert gas (Argon or Nitrogen).
-
Dissolve the nucleophile (Nu-H) in the anhydrous aprotic solvent.
-
If a base is required to deprotonate the nucleophile, add it at this stage and stir until deprotonation is complete.
-
-
Addition of this compound:
-
Using a dry syringe, add the this compound to the reaction mixture dropwise at the appropriate temperature (often 0 °C or room temperature for SN2 reactions).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable method.
-
-
Workup (Anhydrous Conditions):
-
Upon completion, quench the reaction with a non-aqueous method if possible. For example, if a solid base was used, it can be filtered off under an inert atmosphere.
-
If an aqueous workup is unavoidable, use a saturated solution of ammonium chloride (which is weakly acidic) or sodium bicarbonate (weakly basic) and minimize the contact time. Perform the extraction quickly and immediately dry the organic layer with a suitable drying agent like anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
If column chromatography is necessary, use a neutral, deactivated stationary phase (e.g., silica gel treated with triethylamine and then washed with the eluent).
-
Use a non-protic eluent system (e.g., hexanes/ethyl acetate).
-
-
Analysis:
-
Analyze the purified product by ¹H NMR and Mass Spectrometry to confirm the structure and isotopic purity.
-
Visualizing the Pathways: H/D Exchange vs. Desired Reaction
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing pathways for this compound.
The diagram above illustrates the desired SN2 reaction pathway versus the competing and undesirable H/D exchange pathway. The goal is to create experimental conditions that overwhelmingly favor the former.
Sources
- 1. Hydrogen/Deuterium Exchange Behavior During Denaturing/Refolding Processes Determined in Tetragonal Hen Egg-White Lysozyme Crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Isotope Labelled Reagent [benchchem.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. mdpi.com [mdpi.com]
Identifying and minimizing impurities in Allyl-d5 bromide reactions.
Welcome to the technical support center for Allyl-d5 bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this deuterated reagent. Our focus is to provide practical, in-depth solutions for identifying and minimizing impurities, ensuring the integrity and success of your experiments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios drawn from real-world laboratory challenges.
Section 1: Foundational Knowledge - FAQs
This section addresses the most common initial questions regarding this compound, providing a solid foundation for its use.
Q1: What is this compound and why is isotopic purity crucial?
Answer: this compound (3-Bromo-1,1,2,3,3-pentadeuteroprop-1-ene) is a deuterated isotopologue of allyl bromide. In this molecule, all five hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.
The importance of its isotopic and chemical purity cannot be overstated. In its primary applications—such as in pharmaceutical development as a tracer for metabolic studies or as an internal standard for mass spectrometry—the precise mass difference imparted by the deuterium atoms is fundamental to the experimental readout.[1][2] Chemical impurities can introduce competing side reactions, while isotopic impurities (i.e., incompletely deuterated molecules) can complicate the interpretation of mass spectrometry and NMR data, leading to erroneous quantification and analysis.[3]
Q2: What are the primary stability and handling concerns for this compound?
Answer: Like its non-deuterated counterpart, this compound is a reactive and unstable compound that requires careful handling.[4]
-
Light and Heat Sensitivity: It is susceptible to decomposition and polymerization upon exposure to light and heat.[4][5] This can lead to the formation of high-molecular-weight species and hydrobromic acid (HBr), which can further catalyze decomposition. For this reason, it is typically stored in amber bottles under refrigeration.
-
Reactivity: It is a potent alkylating agent and lachrymator. It reacts violently with oxidizing agents and can polymerize if not properly inhibited.[4][6]
-
Safety Precautions: Due to its toxicity and irritating properties, all handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton® or laminate), splash goggles, and a face shield, is mandatory.[8]
Q3: What are the expected spectroscopic signatures for high-purity this compound?
Answer: Verifying the purity and identity of the starting material is a critical first step.
-
¹H NMR Spectroscopy: In an ideal, 100% pure sample, the ¹H NMR spectrum should show no signals, as all protons have been replaced by deuterium. However, in practice, a very small residual peak from any non-deuterated or partially deuterated species might be observed. The absence of significant proton signals is the first indicator of high isotopic enrichment. For analysis, it is crucial to use a deuterated solvent that does not have residual peaks in the regions where impurities might appear.[9][10]
-
¹³C NMR Spectroscopy: The spectrum will show three distinct signals corresponding to the three carbon atoms. The C-D coupling will cause these peaks to appear as multiplets (typically triplets or more complex patterns depending on the number of attached deuterium atoms).
-
Mass Spectrometry (GC-MS): Electron Ionization (EI) GC-MS is an excellent tool for assessing purity. The molecular ion peak for this compound (C₃D₅Br) will appear at m/z 125 and 127, corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The mass is 5 units higher than that of standard allyl bromide (m/z 120 and 122).
Section 2: Troubleshooting Guide - Identifying Impurities
This section provides a systematic approach to diagnosing issues based on analytical data.
Problem: My ¹H NMR spectrum shows unexpected peaks. What are they?
Answer: Unexpected signals in the ¹H NMR spectrum are a clear indication of proton-containing impurities. The chemical shift (δ) and multiplicity of these peaks provide clues to their identity.
Logical Troubleshooting Workflow for NMR Impurities
Caption: Troubleshooting workflow for identifying ¹H NMR impurities.
-
Possible Cause 1: Incomplete Deuteration or Contamination with Protic Allyl Bromide.
-
Evidence: You may see a multiplet around δ 5.8-6.1 ppm (the vinylic -CH=), a multiplet around δ 5.1-5.4 ppm (the vinylic =CH₂), and a doublet around δ 4.0 ppm (the allylic -CH₂Br).[11][12]
-
Causality: This occurs when the deuteration of the precursor (e.g., allyl-d5 alcohol) was incomplete or if there is cross-contamination with standard allyl bromide.
-
Verification: Use GC-MS to look for the molecular ion of protic allyl bromide at m/z 120/122.
-
-
Possible Cause 2: Residual Protic Starting Material (e.g., Allyl-d5 alcohol).
-
Evidence: A broad singlet, whose position is concentration and solvent-dependent, corresponding to the hydroxyl (-OH) proton. The adjacent -CD₂- group protons would not be visible.
-
Causality: Inefficient conversion of the starting deuterated alcohol to the bromide, or inadequate purification post-reaction. The synthesis of allyl bromide often starts from allyl alcohol.[13][14]
-
Verification: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear due to hydrogen-deuterium exchange.
-
-
Possible Cause 3: Solvent Impurities.
-
Evidence: Sharp singlets corresponding to common laboratory solvents (e.g., acetone at δ 2.17, dichloromethane at δ 5.32 in CDCl₃).
-
Causality: Contamination from reaction workup or glassware.
-
Verification: Compare the observed chemical shifts to published tables of common NMR impurities.[15]
-
Problem: My GC-MS analysis shows multiple peaks. What do they indicate?
Answer: GC-MS is highly sensitive and effective for separating and identifying volatile impurities.[16]
| Retention Time | Key m/z Fragment(s) | Potential Impurity | Plausible Cause |
| Earlier than product | 79/81 (HBr), 41 (C₃H₅⁺) | Decomposition products | Thermal decomposition in the GC inlet or during storage. Allyl bromide can decompose to form HBr.[4] |
| Later than product | 121 (M-Br)⁺, 81 (C₆D₅⁺) | Hexa-d10-1,5-diene | Wurtz-type coupling of two allyl bromide molecules, which can be promoted by certain metals or reaction conditions.[17] |
| Much later than product | 201/203/205/207 (Isotopic pattern for Br₂) | 1,2-Dibromopropane-d5 | Addition of HBr (formed from decomposition) across the double bond, followed by further reaction.[14] |
| Variable | Varies | Solvent/Reagent | Contaminants from the synthesis, such as THF or ether.[17] |
Section 3: Minimizing and Removing Impurities
Proactive prevention and effective purification are key to obtaining high-purity this compound.
Q4: How can I prevent impurity formation during synthesis?
Answer: The key is controlling the reaction conditions and handling the material appropriately.
-
Control Temperature: The reaction of allyl-d5 alcohol with reagents like PBr₃ or HBr/H₂SO₄ is often exothermic.[18] Maintain the recommended temperature to prevent side reactions and decomposition. Overheating can lead to the formation of ethers or elimination products.
-
Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are anhydrous and of high purity. Moisture can lead to the formation of alcohols and other side products.[3]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidation and related side reactions.
-
Minimize Light Exposure: Use amber glassware or wrap flasks in aluminum foil to prevent light-induced free-radical reactions.[4]
Impurity Formation Pathway: Over-bromination
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. stobec.com [stobec.com]
- 8. nj.gov [nj.gov]
- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. studymind.co.uk [studymind.co.uk]
- 11. Allyl bromide(106-95-6) 1H NMR [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. prepchem.com [prepchem.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. youtube.com [youtube.com]
Navigating the Synthesis of Deuterated Compounds: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deuterated compounds. The deliberate replacement of hydrogen with its heavier isotope, deuterium, is a powerful strategy in modern chemistry, particularly in the pharmaceutical industry, to enhance the metabolic stability and pharmacokinetic profiles of drug candidates. However, this seemingly subtle atomic substitution can significantly impact chemical reactivity, often leading to slower and less efficient synthetic transformations.
This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges associated with the lower reactivity of deuterated compounds. Here, we move beyond theoretical principles to offer actionable solutions for your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my reactions with deuterated starting materials proceed slower than their non-deuterated counterparts?
A1: The primary reason for the reduced reactivity of deuterated compounds is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to the lower zero-point vibrational energy of the heavier deuterium atom.[1] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction.[1][2] This is known as a primary KIE.
Q2: What is a "primary" versus a "secondary" Kinetic Isotope Effect?
A2:
-
A primary KIE is observed when the bond to the isotopically labeled atom (in this case, the C-D bond) is broken or formed during the rate-determining step of the reaction. These effects are typically significant, with kH/kD values often ranging from 2 to 7.[3]
-
A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. These effects are much smaller, with kH/kD values typically between 0.7 and 1.5.[3] They arise from changes in the vibrational environment of the molecule between the ground state and the transition state.
Q3: In which types of reactions should I anticipate a significant slowdown due to deuteration?
A3: You should anticipate a significant primary KIE and thus a slower reaction rate in any reaction where a C-H bond is cleaved in the rate-determining step. Common examples include:
-
Elimination Reactions (e.g., E2): Deprotonation at a C-H bond is often the rate-limiting step.
-
Oxidation Reactions: Many oxidation mechanisms involve the abstraction of a hydrogen atom.
-
C-H Activation/Functionalization: These reactions, by definition, involve the cleavage of a C-H bond.
-
Enzyme-catalyzed Reactions: Many enzymatic processes, particularly those involving cytochrome P450 enzymes, involve hydrogen atom abstraction as a key step in metabolism.[4]
Q4: Can deuteration ever speed up a reaction?
A4: Yes, although less common, an "inverse" KIE (kH/kD < 1) can occur. This is typically a secondary KIE and is often observed when the hybridization of the carbon atom bearing the deuterium changes from sp2 to sp3 in the transition state.[3] Additionally, in some enzymatic reactions, an inverse solvent KIE can be observed where the reaction is faster in D2O.[5]
Q5: What is "back-exchange" and how can I prevent it?
A5: Back-exchange is the unintentional replacement of deuterium atoms in your molecule with protons from the surrounding environment. This can occur during the reaction, workup, or purification, especially in the presence of protic solvents (like water or methanol) or under acidic or basic conditions.[1] To minimize back-exchange:
-
Use deuterated solvents and reagents whenever possible, especially during workup and purification.[1]
-
Carefully control the pH of your reaction and workup steps.
-
Minimize the exposure of your deuterated compound to protic solvents.
Troubleshooting Guide for Sluggish Reactions of Deuterated Compounds
This section provides a systematic approach to troubleshooting and optimizing reactions involving deuterated substrates that are exhibiting lower than expected reactivity.
Problem 1: My reaction with a deuterated substrate is very slow or not going to completion under standard conditions.
This is the most common issue encountered when working with deuterated compounds. The following workflow can help you address this challenge.
Caption: Troubleshooting workflow for slow reactions of deuterated compounds.
Detailed Troubleshooting Steps:
-
Increase Reaction Temperature: The Arrhenius equation dictates that reaction rates increase with temperature. Cautiously increasing the reaction temperature can provide the necessary energy to overcome the higher activation barrier of C-D bond cleavage.
-
Prolong Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to achieve a satisfactory yield. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, NMR) to determine the optimal reaction time.
-
Increase Reagent/Catalyst Concentration: For bimolecular reactions, increasing the concentration of the non-deuterated reagent can increase the frequency of molecular collisions and, consequently, the reaction rate. For catalyzed reactions, increasing the catalyst loading can also be effective.
-
Use a More Potent Reagent or Catalyst:
-
Reagents: If a base is used for deprotonation, consider switching to a stronger, non-nucleophilic base. For example, if LDA is sluggish, you might consider s-BuLi or t-BuLi if compatible with your substrate.
-
Catalysts: In transition-metal catalyzed reactions, the choice of ligand can have a profound impact on the catalytic activity. Consider switching to a more electron-donating ligand to increase the electron density on the metal center, which can facilitate oxidative addition into the C-D bond.
-
-
Solvent Modification: The solvent can influence reaction rates through polarity, coordinating ability, and its own potential to participate in the reaction. In some cases, a more polar solvent can stabilize a charged transition state, thereby accelerating the reaction. However, be mindful that protic solvents can lead to back-exchange.
Problem 2: I am observing low isotopic enrichment in my final product.
Detailed Troubleshooting Steps:
-
Prevent Back-Exchange During Workup and Purification: This is a critical and often overlooked source of isotopic dilution.
-
Use Deuterated Solvents: For aqueous workups, use D₂O instead of H₂O. For extractions and chromatography, use deuterated solvents if practical and cost-effective.
-
pH Control: Avoid strongly acidic or basic conditions during workup if your deuterated site is labile under these conditions.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize contact with residual water.[1]
-
-
Increase the Excess of the Deuterating Agent: If you are performing a deuteration reaction (e.g., H/D exchange), using a larger excess of the deuterium source can drive the equilibrium towards the deuterated product.
Problem 3: My deuteration reaction is not regioselective, and I am getting a mixture of isotopomers.
Detailed Troubleshooting Steps:
-
Employ a More Selective Catalyst or Reagent: Research catalysts and reagents that are known for high regioselectivity for the specific C-H bond you are targeting. For example, in transition-metal catalyzed C-H activation, the choice of directing group and catalyst system is crucial for controlling regioselectivity.
-
Milder Reaction Conditions: Harsher conditions (e.g., high temperatures) can sometimes lead to loss of selectivity. Running the reaction at a lower temperature may favor the kinetically controlled, more selective product.[1]
-
Substrate Modification: If possible, temporarily install a blocking group on the substrate to prevent reaction at undesired positions.
Data at a Glance: The Kinetic Isotope Effect in Common Reactions
The following table provides typical primary kinetic isotope effect (KIE) values for various reaction types. Note that these are approximate ranges, and the actual KIE will depend on the specific substrate and reaction conditions.
| Reaction Type | Typical kH/kD Range | Implication for Deuterated Substrates |
| E2 Elimination | 4 - 8 | Significant rate decrease |
| Aromatic Electrophilic Substitution | 1 - 2 | Minor rate decrease |
| S N 1 Reaction (β-deuterium) | 1.1 - 1.3 (per D) | Minor rate decrease |
| S N 2 Reaction (α-deuterium) | 0.85 - 1.15 | Minor rate decrease or slight increase |
| Radical C-H Abstraction | 2 - 10 | Significant rate decrease |
| Cytochrome P450 Oxidation | 2 - 12 | Significant decrease in rate of metabolism |
Experimental Protocols
Protocol 1: General Strategy for Optimizing a Sluggish Reaction of a Deuterated Substrate
This protocol outlines a general approach to systematically optimize a reaction that is proceeding slowly due to the kinetic isotope effect.
1. Initial Reaction Setup (Baseline):
- Run the reaction using the standard, non-deuterated conditions as a baseline.
- Carefully monitor the reaction progress (e.g., by taking aliquots at regular intervals and analyzing by LC-MS or ¹H NMR).
- Establish the initial rate and final conversion for the non-deuterated substrate.
2. Reaction with Deuterated Substrate (Initial Test):
- Repeat the reaction under the exact same conditions using your deuterated substrate.
- Monitor the reaction progress to quantify the extent of the rate decrease.
3. Systematic Optimization (in order of preference):
- Temperature Screening: Set up several small-scale reactions at different temperatures (e.g., in 10-20 °C increments above the original temperature). Monitor each reaction to find a temperature that provides a reasonable rate without significant byproduct formation.
- Time Extension: If a higher temperature is not feasible due to substrate or product stability, run the reaction for an extended period (e.g., 24, 48, or 72 hours), monitoring for completion.
- Concentration/Loading Adjustment: If the above steps are not sufficient, systematically increase the concentration of the key reagent or the loading of the catalyst (e.g., in 25% or 50% increments).
4. Advanced Troubleshooting (if necessary):
- If optimization of parameters is unsuccessful, consider a more fundamental change to the reaction system, such as a different catalyst, ligand, or solvent, based on the troubleshooting guide above.
Protocol 2: Minimizing Back-Exchange During Aqueous Workup
This protocol provides a step-by-step method for a workup procedure designed to minimize the loss of deuterium.
Materials:
-
Deuterium oxide (D₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated organic solvent for extraction (e.g., CDCl₃, if practical)
-
Saturated solution of sodium chloride in D₂O (deuterated brine)
Procedure:
-
Quenching: If the reaction needs to be quenched with an aqueous solution, use D₂O instead of H₂O.
-
Extraction: Extract the product with a suitable organic solvent. If the product is highly susceptible to back-exchange, consider using a deuterated solvent for the extraction.
-
Washing: Wash the combined organic layers with deuterated brine. This will help to remove any residual D₂O from the organic phase.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Ensure the drying agent is truly anhydrous.
-
Solvent Removal: Remove the solvent under reduced pressure.
Visualizing Reaction Energetics: The Kinetic Isotope Effect
The following diagram illustrates the origin of the primary kinetic isotope effect.
Sources
Technical Support Center: A Researcher's Guide to Allyl-d5 Bromide Stability and Handling
Welcome to the technical support center for Allyl-d5 Bromide. As a deuterated analog of a versatile synthetic building block, this compound is instrumental in mechanistic studies, kinetic isotope effect investigations, and the synthesis of isotopically labeled molecules for metabolic and pharmaceutical research.[1][2] However, its utility is directly linked to its chemical integrity. Allylic halides are notoriously reactive and prone to degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights into the proper storage, handling, and troubleshooting of this compound to ensure the reliability and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses the most common inquiries our application scientists receive regarding the handling and stability of this compound.
Q1: What are the definitive storage conditions to ensure the long-term stability of this compound?
To maximize shelf-life and maintain purity, this compound must be stored under controlled conditions. The primary factors to control are temperature, light, moisture, and atmospheric exposure. The recommended storage temperature is refrigerated at 2-8 °C (36-46 °F).[3] This compound is both light-sensitive and moisture-sensitive.[3][4] Therefore, it should always be stored in a tightly sealed, opaque or amber-colored container to protect it from light and atmospheric moisture.[3][4][5] For long-term storage, especially after the manufacturer's seal has been broken, blanketing the container with an inert gas like argon or nitrogen is a critical best practice to prevent oxidative degradation and hydrolysis.
Q2: My this compound has a yellowish tint. Is it still usable?
Pure allyl bromide is a colorless liquid.[6] A pale yellow to brownish color is a common indicator of degradation. This discoloration is often due to the formation of bromine and oligomeric materials resulting from slow decomposition. The primary decomposition pathway involves the liberation of hydrogen bromide (HBr), which can further catalyze degradation. While a slight yellow tint may not preclude its use in all applications, it is a significant warning sign. For sensitive reactions, such as those involving organometallics or catalysts, using discolored reagent is highly discouraged as it can lead to low yields and the formation of complex side products.
Q3: What are the primary decomposition products I should be concerned about?
The most significant decomposition product is hydrogen bromide (HBr). HBr is a strong acid that can interfere with a wide range of chemical reactions. It can quench bases, protonate and deactivate organometallic reagents, and catalyze undesirable side reactions like isomerization or polymerization. Over time, free-radical processes can also lead to the formation of higher molecular weight poly-allyl compounds.
Q4: Is it necessary to purify this compound from a freshly opened bottle before my experiment?
For most routine applications, a new bottle from a reputable supplier can be used without further purification. However, for highly sensitive experiments, such as catalyst-driven cross-couplings or moisture-intolerant Grignard reactions, purification is a prudent step to remove any trace inhibitors or degradation products. The necessity for purification increases significantly if the bottle has been opened previously or stored for an extended period.
Q5: What chemicals and materials should I avoid bringing into contact with this compound?
This compound is incompatible with a range of substances. Contact with strong oxidizing agents, strong bases, active metals (like sodium, potassium, magnesium, and zinc in the absence of a specific reaction protocol), and amines should be strictly avoided.[5][6][7] These materials can induce vigorous, exothermic reactions, leading to rapid decomposition or polymerization. Ensure all labware is clean and dry before use.
Part 2: Troubleshooting Experimental Failures
When experiments involving this compound fail, the root cause can often be traced back to the reagent's stability. This section provides a logical framework for diagnosing and resolving common issues.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions
You are performing an O- or N-alkylation with this compound and a substrate in the presence of a base (e.g., K₂CO₃, NaH), but the conversion is unexpectedly low.
-
Causality Analysis: The most probable cause is the presence of acidic impurities, namely HBr, in your this compound. This acid will stoichiometrically consume your base, preventing it from deprotonating your nucleophile. The effective concentration of your active base is reduced, leading to a stalled or sluggish reaction.
-
Self-Validating Protocol:
-
Diagnose Acidity: Perform a qualitative check for HBr. Moisten a strip of blue litmus paper or pH paper with deionized water and hold it in the headspace of the this compound container (do not let it touch the liquid). An immediate turn to red/pink indicates the presence of acid.
-
Remediation: If acidic, purify the reagent. Before your next experiment, wash the required amount of this compound in a separatory funnel with a saturated solution of sodium bicarbonate, followed by water, and finally a brine wash. Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and use immediately. For ultimate purity, a fresh distillation can be performed, but ensure the setup is completely dry.
-
Issue 2: Failure of Grignard Reagent Formation or Subsequent Reaction
Your attempt to form an allyl-d5 Grignard reagent (d5-C₃H₅MgBr) or a similar organometallic species fails, or the subsequent reaction with an electrophile results in only recovered starting material.
-
Causality Analysis: Organometallic reagents are extremely potent bases and are highly sensitive to moisture and protic acids.[8] Trace amounts of water or HBr from degraded this compound will instantly quench the reagent as it forms, or quench the small amount of alkyl lithium/magnesium used to initiate the reaction.
-
Self-Validating Protocol:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. All other solvents and reagents must be rigorously dried.
-
Purify the Reagent: It is mandatory to purify the this compound for these applications. Distillation from a drying agent like anhydrous calcium chloride under an inert atmosphere is the gold standard.[9]
-
Store Properly: Use a syringe to transfer the purified reagent under an inert atmosphere and store the stock bottle under argon or nitrogen.
-
Issue 3: Observation of Isomeric or Unexpected Byproducts
Your reaction yields a mixture of products, potentially including a rearranged isomer where the deuterium labels are in an unexpected position.
-
Causality Analysis: Allylic systems are susceptible to rearrangement, often proceeding through a resonance-stabilized allylic carbocation or radical intermediate.[10][11] This process can be catalyzed by acid (HBr) or initiated by light or heat. If your this compound has partially degraded, these catalysts are present, increasing the likelihood of isomerization either before or during your reaction.
-
Self-Validating Protocol:
-
Analyze Starting Material: Before the reaction, acquire a ¹H or ²H NMR spectrum of your this compound to confirm its isomeric purity.
-
Control Reaction Conditions: Run the reaction at the lowest effective temperature and under strict exclusion of light.
-
Use Purified Reagent: Using freshly purified, acid-free this compound (as described in Issue 1) will minimize the risk of acid-catalyzed rearrangement.
-
Part 3: Data Summary and Visual Guides
For quick reference, the key storage parameters and their implications are summarized below.
Table 1: Storage Conditions for this compound
| Parameter | Optimal Condition | Acceptable (Short-Term) | Risk of Deviation |
| Temperature | 2–8 °C[3] | Room Temperature (<25 °C) | Increased rate of decomposition and pressure buildup. |
| Light | In darkness (Amber vial)[3][5] | Diffuse laboratory light | Photo-initiated free radical decomposition. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly sealed container | Oxidation and hydrolysis from air/moisture. |
| Moisture | Anhydrous | Minimal headspace | Hydrolysis to allyl alcohol and HBr. |
Diagram 1: Troubleshooting Workflow for this compound Reactions
This flowchart provides a logical path for diagnosing and solving common experimental problems.
Caption: Troubleshooting workflow for experiments using this compound.
References
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide. [Link]
-
PubChem. This compound. [Link]
-
Master Organic Chemistry. Allylic Bromination With Allylic Rearrangement. [Link]
-
ResearchGate. Control experiment a The reaction with deuterium labeling allylic.... [Link]
-
PubMed. Toxicology studies of allyl bromide.... [Link]
-
Canadian Science Publishing. ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. [Link]
-
Sciencemadness Discussion Board. Allyl Bromide Preparation. [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
-
Organic Chemistry Portal. Allyl bromide synthesis by bromination or substitution. [Link]
-
ACS Publications. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]
-
Ataman Kimya. ALLY BROMIDE. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
Sources
- 1. This compound|Isotope Labelled Reagent [benchchem.com]
- 2. clearsynth.com [clearsynth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. beta.lakeland.edu [beta.lakeland.edu]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. sciencemadness.org [sciencemadness.org]
- 9. orgsyn.org [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating Experiments with Deuterated Reagents
Welcome to the technical support center for the effective use of deuterated reagents. This resource is designed for researchers, scientists, and drug development professionals to anticipate and mitigate common experimental artifacts. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
This section addresses common questions about working with deuterated reagents, providing a foundational understanding of key concepts.
Q1: What is the primary purpose of using deuterated reagents in research?
A1: Deuterated reagents, where hydrogen atoms (H) are replaced by their heavier isotope, deuterium (D), serve several critical functions in scientific experiments. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are used to dissolve samples without generating overwhelming solvent signals in the ¹H NMR spectrum, which allows for a clearer analysis of the sample's proton signals.[1][2] In mass spectrometry (MS), deuterated compounds are invaluable as internal standards for accurate quantification, as they behave nearly identically to the non-deuterated analyte during separation and ionization, thus correcting for experimental variability.[3][4] Furthermore, in drug development, selective deuteration of a drug molecule can alter its metabolic rate due to the kinetic isotope effect, potentially improving its pharmacokinetic profile.[5][6][7]
Q2: What is the Kinetic Isotope Effect (KIE) and why is it important?
A2: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[8] Specifically, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. This increased activation energy results in a slower reaction rate for processes involving C-D bond cleavage.[6] This effect is significant in drug metabolism, where slowing down the breakdown of a drug can lead to a longer half-life, reduced dosing frequency, and potentially fewer side effects.[6][9]
Q3: What is hydrogen-deuterium exchange (H/D exchange) and when is it a problem?
A3: Hydrogen-deuterium exchange is a chemical reaction where a hydrogen atom in a molecule is replaced by a deuterium atom from the solvent or another reagent, and vice-versa.[10] This can be a deliberate technique, for instance, in studying protein structure and dynamics. However, unintentional H/D exchange, often referred to as "back-exchange," can be a significant experimental artifact. It can lead to an underestimation of deuterium incorporation and complicate data interpretation, particularly in mass spectrometry-based proteomics and quantitative analyses.
Q4: What is deuterium scrambling?
A4: Deuterium scrambling refers to the undesired migration of deuterium atoms to unintended positions within a molecule. This is a common artifact in mass spectrometry, particularly during fragmentation techniques like collision-induced dissociation (CID), where collisional heating can provide the energy for intramolecular hydrogen and deuterium migration.[10] Scrambling can obscure the original site of deuteration, making it difficult to pinpoint specific locations of interest, such as sites of post-translational modifications or protein-ligand binding interfaces.[10]
Troubleshooting Guides
This section provides detailed guidance on identifying, understanding, and resolving specific issues encountered during experiments with deuterated reagents.
Issue 1: Inaccurate Quantification in LC-MS Experiments Using a Deuterated Internal Standard
Symptoms:
-
Poor reproducibility between replicate injections.
-
Non-linear standard curves.
-
Inconsistent results across different batches of samples.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting and Resolution |
| Isotopic Impurity of the Standard | The deuterated standard may contain a significant fraction of the non-deuterated isotopologue, leading to signal overlap and inaccurate quantification. | Verify Isotopic Purity: Use high-resolution mass spectrometry to assess the isotopic purity of the standard.[11][12] It is recommended to use standards with at least 98% isotopic enrichment.[3] If purity is low, consider sourcing a higher-purity standard or correcting for the isotopic distribution in your data analysis software. |
| Back-Exchange | Protic solvents or residual water can cause the deuterium atoms on the standard to exchange with hydrogen atoms, altering its mass and concentration. | Optimize Storage and Handling: Store deuterated standards under cool, dry, and inert conditions to prevent H/D exchange.[3] Use aprotic solvents for sample preparation where possible. Spike the internal standard into the sample as late as possible in the workflow if back-exchange is a concern. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or the internal standard to different extents. | Improve Chromatographic Separation: Optimize the LC method to separate the analyte and internal standard from interfering matrix components. Evaluate Different Ionization Sources: If available, test alternative ionization techniques (e.g., APCI instead of ESI) that may be less susceptible to matrix effects for your specific analyte. |
| Detector Saturation | High concentrations of the analyte or internal standard can lead to detector saturation, resulting in a non-linear response.[13] | Adjust Concentrations: Prepare samples and standards in a concentration range that is within the linear dynamic range of the mass spectrometer. If saturation occurs, dilute the samples and re-inject.[14] |
Experimental Protocol: Verifying the Stability of a Deuterated Internal Standard
-
Prepare a Stability Solution: Dissolve the deuterated internal standard in the final solvent composition that will be used for your samples.
-
Incubate at Various Time Points: Aliquot the stability solution and incubate at room temperature (or the temperature of your autosampler) for different durations (e.g., 0, 2, 4, 8, and 24 hours).
-
Analyze by LC-MS: Inject each time point and monitor the mass-to-charge ratio (m/z) of the deuterated standard.
-
Assess for Mass Shifts: Look for any increase in the signal at the m/z of the partially or fully back-exchanged species. A stable standard will show a consistent isotopic distribution over time.
Issue 2: Unexpected H/D Scrambling in HDX-MS Experiments
Symptoms:
-
Loss of spatial resolution in deuterium localization.
-
Similar levels of deuterium incorporation observed across different peptides from the same protein region.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting and Resolution |
| High Energy in the Mass Spectrometer | Collisional heating during ionization, ion transport, and fragmentation can induce scrambling.[10] | Optimize MS Parameters: Carefully tune instrument parameters to minimize ion heating.[10] Utilize "Scrambling-Free" Fragmentation: Employ electron-based fragmentation methods like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD), which are known to cause little to no scrambling.[10] |
| Gas-Phase Conformations | The three-dimensional structure of the peptide ion in the gas phase can facilitate hydrogen/deuterium migration. | Modify Charge Carrier: In some cases, using alkali metal cationization (e.g., sodiated adducts) instead of protonation during ionization can reduce scrambling by altering the gas-phase conformation.[15] |
| Prolonged Analysis Time | Longer times spent in the gas phase before fragmentation can increase the opportunity for scrambling. | Optimize LC Gradient: Use a shorter, more focused LC gradient to minimize the time the deuterated peptides spend in the mass spectrometer before fragmentation. |
Workflow Diagram: Minimizing H/D Scrambling in HDX-MS
Sources
- 1. myuchem.com [myuchem.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. almacgroup.com [almacgroup.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Scientist's Guide to Validating Allyl-d5 Bromide as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the pursuit of accuracy and precision is paramount. The quantitative data generated from bioanalytical methods underpin critical decisions in pharmacokinetic, toxicokinetic, and bioequivalence studies. Central to the reliability of these methods, particularly those employing mass spectrometry, is the humble yet mighty internal standard (IS). This guide provides an in-depth, experience-driven comparison of validating Allyl-d5 bromide as a stable isotope-labeled internal standard (SIL-IS), designed to equip you with the scientific rationale and practical workflows required for robust method validation.
The Foundational Role of the Internal Standard
In chromatographic and mass spectrometric analyses, variability is an unavoidable challenge. Fluctuations can arise from sample preparation, such as analyte loss during extraction, or from the analytical instrumentation itself, like variations in injection volume or detector response.[1][2] The most notorious of these is the "matrix effect," where co-eluting components from a biological sample (e.g., plasma, urine) either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]
An ideal internal standard is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample.[1][5] Its purpose is to mimic the analyte's behavior throughout the entire analytical process.[6] By calculating the ratio of the analyte's response to the IS's response, we can normalize for these variations, significantly enhancing the accuracy and precision of the results.[1][2]
While structural analogs can be used, the gold standard for mass spectrometry-based bioanalysis is a stable isotope-labeled version of the analyte.[7][8][9] SIL-ISs are chemically and structurally identical to the analyte, ensuring they co-elute chromatographically and experience nearly identical extraction recovery and matrix effects.[10][11][12] However, their increased mass allows them to be distinguished by the mass spectrometer.[11]
Candidate Profile: this compound
This compound is the deuterated form of allyl bromide, a reactive and volatile organic compound.[13] The analyte, allyl bromide, is of toxicological interest due to its potential genotoxicity and carcinogenicity.[14][15] Accurate quantification in biological matrices is therefore critical for exposure and metabolism studies.
Why this compound is a Strong Candidate:
-
Physicochemical Mimicry: Being chemically identical to allyl bromide, it is expected to have the same chromatographic retention time, extraction efficiency, and ionization response. This is the primary requirement for an effective IS.[5][11]
-
Optimal Mass Difference: The "+5" mass unit difference provided by the five deuterium atoms is sufficient to prevent isotopic crosstalk or spectral overlap between the analyte and the IS in the mass spectrometer. A mass shift of at least 3 amu is generally recommended.[10]
-
Label Stability: The deuterium atoms are placed on carbon atoms that are not readily exchangeable with protons from the solvent or matrix, ensuring the isotopic purity of the standard is maintained throughout the analytical procedure.[10]
Alternative Internal Standards and Their Limitations:
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | This compound | Co-elutes with analyte; experiences identical matrix effects and recovery. Considered the "gold standard."[7][16] | Can be expensive; potential for isotopic exchange if labels are in a poor position; may mask underlying method issues if not carefully validated.[7][17] |
| Structural Analog | Propargyl bromide | More affordable and readily available. | Different retention time and physicochemical properties; may not adequately compensate for matrix effects or extraction variability.[7] |
| Homologous Series | Butenyl bromide | Similar chemical properties. | Different retention time and potential for different ionization efficiency. |
The Validation Gauntlet: A Comprehensive Experimental Workflow
Validating an internal standard is not a mere checklist; it is a systematic process of proving its fitness for purpose according to stringent regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[18][19][20][21][22]
Below is a logical workflow for the validation process.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. eijppr.com [eijppr.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. reddit.com [reddit.com]
- 7. scispace.com [scispace.com]
- 8. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. INTRODUCTION - NTP Genetically Modified Model Report on the Toxicology Studies of Allyl Bromide (CASRN 106-95-6) in Genetically Modified (FVB Tg.AC Hemizygous) Mice and Carcinogenicity Studies of Allyl Bromide in Genetically Modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] Mice (Dermal and Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Toxicology studies of allyl bromide (CAS No. 106-95-6) in genetically modified (FVB Tg.AC hemizygous) mice and carcinogenicity studies of allyl bromide in genetically modified [B6.129-Trp53tm1Brd (N5) Haploinsufficient] mice (dermal and gavage studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ema.europa.eu [ema.europa.eu]
- 21. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 22. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Probing Reaction Mechanisms: A Comparative Kinetic Analysis of Allyl-d5 Bromide and Other Deuterated Alkylating Agents
For researchers, scientists, and professionals in drug development, understanding the intricate details of reaction mechanisms is paramount. The subtle interplay of bond breaking and bond formation in the transition state governs the outcome of a chemical transformation. Deuterated alkylating agents are invaluable tools in these investigations, allowing for the elucidation of mechanistic pathways through the study of kinetic isotope effects (KIEs). This guide provides an in-depth comparison of the kinetic behavior of allyl-d5 bromide with other deuterated alkylating agents, supported by established principles and experimental data. We will explore the causality behind the choice of a particular deuterated reagent and provide a framework for conducting such kinetic analyses.
The Foundation: Understanding the Deuterium Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[1] The most commonly studied KIE is the deuterium kinetic isotope effect, which arises from the mass difference between protium (¹H) and deuterium (²H or D). The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond.[2] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond is cleaved in the rate-determining step.[3]
There are two main types of deuterium KIEs relevant to our discussion:
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the C-H(D) bond is broken or formed in the rate-determining step of the reaction. Typical values for kH/kD are in the range of 2-8. A significant PKIE is strong evidence for the involvement of C-H(D) bond cleavage in the slowest step.
-
Secondary Kinetic Isotope Effect (SKIE): This effect is observed even when the C-H(D) bond is not directly broken in the rate-determining step. SKIEs are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They arise from changes in hybridization or hyperconjugation at the carbon atom bearing the deuterium.[4]
This compound: A Unique Mechanistic Probe
This compound, with the structure CD2=CD-CD2Br, is a powerful tool for studying reactions involving allylic systems. Its utility stems from the ability to probe secondary kinetic isotope effects at multiple positions within the allyl moiety. The solvolysis of allyl bromide, a reaction where the solvent acts as the nucleophile, typically proceeds through an SN1-like mechanism, involving the formation of a resonance-stabilized allyl cation.[1]
The rate of solvolysis is highly dependent on the stability of the carbocation intermediate and the polarity of the solvent.[5] Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing the transition state and the carbocation intermediate, thus accelerating the reaction.[5]
In the solvolysis of this compound, we are primarily concerned with secondary kinetic isotope effects, as no C-D bonds are broken in the rate-determining step (C-Br bond cleavage). The observed KIE will be a composite of effects from deuterium substitution at the α, β, and γ positions.
Comparative Kinetic Analysis: this compound vs. Other Deuterated Alkylating Agents
To understand the unique insights provided by this compound, it is instructive to compare its expected kinetic behavior with that of other deuterated alkylating agents, such as deuterated ethyl, isopropyl, and tert-butyl bromides. The primary distinction lies in the nature of the carbocation formed during solvolysis and the type of KIEs that can be observed.
| Alkylating Agent | Structure | Carbocation Intermediate | Expected Primary Mechanism | Expected Secondary KIE (kH/kD) | Rationale for KIE |
| This compound | CD2=CD-CD2Br | Resonance-stabilized allyl cation | SN1-like | > 1 (Normal) | α- and γ-deuterium effects due to rehybridization from sp3 to sp2. β-deuterium effect is typically small. |
| Ethyl-d5 Bromide | CD3CD2Br | Primary carbocation (unstable) | SN2 | < 1 (Inverse) or slightly > 1 | In a pure SN2 reaction, the transition state is more sterically crowded than the ground state, leading to an inverse KIE. |
| Isopropyl-d7 Bromide | (CD3)2CDBr | Secondary carbocation | Borderline SN1/SN2 | > 1 (Normal) | For the SN1 component, rehybridization from sp3 to sp2 leads to a normal KIE. The β-deuterium effect also contributes to a normal KIE through hyperconjugation.[6] |
| tert-Butyl-d9 Bromide | (CD3)3CBr | Tertiary carbocation | SN1 | > 1 (Normal) | Significant normal KIE due to the β-deuterium effect (hyperconjugation stabilizing the carbocation).[6] |
Causality Behind the Differences:
-
This compound: The resonance stabilization of the allyl cation strongly favors an SN1-like pathway. The α- and γ-deuteriums are on sp3 hybridized carbons in the reactant which become sp2 hybridized in the carbocation intermediate. This change in hybridization leads to a loosening of the C-D bending vibrations, resulting in a normal (kH/kD > 1) secondary kinetic isotope effect. The β-deuterium is on an already sp2 hybridized carbon, and its effect is expected to be smaller.
-
Ethyl-d5 Bromide: As a primary alkyl halide, ethyl bromide strongly favors an SN2 mechanism. The transition state of an SN2 reaction is a trigonal bipyramid, which is more sterically crowded than the tetrahedral ground state. This increased steric hindrance in the transition state leads to a slight strengthening of the C-D bending vibrations, resulting in an inverse KIE (kH/kD < 1) or a very small normal KIE.[7]
-
Isopropyl-d7 Bromide: Being a secondary alkyl halide, isopropyl bromide is at the borderline between SN1 and SN2 mechanisms. In solvolysis, the SN1 pathway often dominates. The formation of the secondary carbocation is facilitated by hyperconjugation, where the C-D bonds of the methyl groups help to stabilize the positive charge. This hyperconjugative interaction is weaker for C-D bonds than for C-H bonds, leading to a normal β-secondary KIE.[6]
-
tert-Butyl-d9 Bromide: This tertiary alkyl halide reacts almost exclusively through an SN1 mechanism. The stability of the tertiary carbocation is significantly enhanced by hyperconjugation from the nine β-hydrogens (or deuteriums). The weaker hyperconjugative ability of the C-D bonds results in a significant normal β-secondary KIE.[6]
Experimental Protocol: Determination of Kinetic Isotope Effects in Solvolysis
The following is a generalized protocol for determining the secondary kinetic isotope effect for the solvolysis of an alkyl bromide.
1. Materials and Reagents:
-
Undeuterated alkyl bromide (e.g., allyl bromide)
-
Deuterated alkyl bromide (e.g., this compound)
-
Solvent (e.g., 50:50 ethanol:water)
-
Internal standard (a non-reactive compound for quantification by GC or NMR)
-
Quenching solution (e.g., a cold, immiscible organic solvent)
-
Reagents for derivatization (if necessary for analysis)
2. Reaction Setup:
-
Prepare stock solutions of the undeuterated and deuterated alkyl bromides of known concentration in a suitable solvent (e.g., acetone).
-
In separate, thermostatted reaction vessels, add the chosen solvolysis solvent and allow it to equilibrate to the desired reaction temperature.
-
Add a known amount of the internal standard to each reaction vessel.
3. Kinetic Runs:
-
To initiate the reactions, inject a small, known volume of the alkyl bromide stock solution into the corresponding reaction vessel with vigorous stirring. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling should be adjusted based on the expected reaction rate.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the cold quenching solution. This will stop the solvolysis reaction.
4. Sample Analysis:
-
Analyze the quenched aliquots using a suitable analytical technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Quantify the concentration of the remaining alkyl bromide at each time point by comparing its peak area (in GC) or integral (in NMR) to that of the internal standard.
5. Data Analysis:
-
Plot the natural logarithm of the concentration of the alkyl bromide (ln[RBr]) versus time for both the undeuterated and deuterated species.
-
For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant (k_obs).
-
The kinetic isotope effect is then calculated as the ratio of the rate constants: KIE = kH/kD.
Self-Validation and Trustworthiness:
This protocol incorporates self-validating systems. The use of an internal standard corrects for variations in injection volume and detector response. Running the deuterated and undeuterated experiments in parallel under identical conditions minimizes systematic errors.[8] The linearity of the first-order plot confirms that the reaction follows the expected kinetics.
Conclusion: Choosing the Right Tool for the Mechanistic Question
The choice between this compound and other deuterated alkylating agents depends on the specific mechanistic question being addressed.
-
This compound is the ideal choice for studying reactions where the formation of a resonance-stabilized allylic cation is of interest. The magnitude of the secondary KIE can provide insights into the degree of charge development and rehybridization in the transition state.
-
Deuterated saturated alkyl bromides (ethyl, isopropyl, tert-butyl) are more suitable for dissecting the SN1/SN2 mechanistic continuum. The distinct KIE signatures for each mechanistic pathway allow for a clear differentiation between them.
By carefully selecting the appropriate deuterated substrate and employing rigorous kinetic analysis, researchers can gain a deeper and more nuanced understanding of the transition states that govern chemical reactivity. This knowledge is not only of fundamental importance but also has practical implications in fields such as drug design, where modulating reaction rates can lead to improved therapeutic outcomes.
References
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
Kevill, D. N., & Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. [Link]
-
Chemistry Stack Exchange. (2020, July 1). Rate of solvolysis of allyl and alkyl halides. [Link]
-
Hosie, L., & Williams, A. (2015). Solvent and α-secondary kinetic isotope effects on β-glucosidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10, Part B), 1650-1654. [Link]
-
Bentley, T. W., & Roberts, K. (1985). The SN2-SN1 spectrum. 3. Solvolyses of secondary and tertiary alkyl sulfonates in fluorinated alcohols. Further evidence for the SN2 (intermediate) mechanism. Journal of the American Chemical Society, 107(9), 2765–2771. [Link]
-
Gao, Y. (2015). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. [Link]
-
Shiner, V. J., & Dowd, W. (1971). α- and .beta.-Deuterium effects on the solvolysis rates of a series of substituted 1-phenylethyl halides. Journal of the American Chemical Society, 93(5), 1029–1036. [Link]
-
Lee, I., & Rhu, H. J. (1987). Hydride Reduction of NAD + Analogues by Isopropyl Alcohol: Kinetics, Deuterium Isotope Effects and Mechanism. Bulletin of the Korean Chemical Society, 8(5), 373-376. [Link]
-
Groutas, W. C., & Schowen, R. L. (1973). Secondary Deuterium Isotope Effect and Solvent Effect in the Thermal Rearrangement of 2-Allyloxybenzothiazole and Some Related C. The Journal of Organic Chemistry, 38(17), 2976-2980. [Link]
-
Robertson, R. E., & Scott, J. M. W. (2014). Arrhenius parameters in the solvolysis of alkyl chlorides and bromides. Durham e-Theses. [Link]
-
Wikipedia. (n.d.). Kinetic isotope effect. [Link]
-
Johnson, C. J., & Nash, J. J. (2014). Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents. The Journal of Chemical Physics, 140(12), 124302. [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
-
Cartwright, S. J., Waley, S. G., & Aplin, R. T. (1989). Beta-secondary and solvent deuterium kinetic isotope effects on beta-lactamase catalysis. The Biochemical journal, 257(1), 139–144. [Link]
-
Westaway, K. C., & Ali, S. F. (1979). Isotope effects in nucleophilic substitution reactions. V. The mechanism of the decomposition of 1-phenylethyldimethylphenylammonium halides in chloroform. Canadian Journal of Chemistry, 57(11), 1354-1363. [Link]
-
Llewellyn, D. R., Robertson, R. E., & Scott, J. M. W. (1960). SOME DEUTERIUM KINETIC ISOTOPE EFFECTS: IV. β-DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS. Canadian Journal of Chemistry, 38(11), 2225-2234. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. epfl.ch [epfl.ch]
- 3. scispace.com [scispace.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
The Gold Standard of Quantification: A Comparative Guide to Allyl-d5 Bromide as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, the pursuit of accuracy and precision is paramount. The choice of an internal standard can be the determining factor between reliable, reproducible data and results plagued by uncertainty. This guide provides an in-depth technical comparison of the use of Allyl-d5 bromide, a deuterated internal standard, against conventional non-isotopically labeled internal standards. We will explore the fundamental principles, present comparative experimental data, and provide detailed protocols to demonstrate the superior performance of this compound in mitigating analytical variability and ensuring the integrity of quantitative results.
The Critical Role of the Internal Standard in Quantitative Analysis
An internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte.[1] Its primary function is to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] The underlying assumption is that the internal standard will be affected by experimental variables in the same manner as the analyte. Therefore, by comparing the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved.[1]
For a compound to be an effective internal standard, it should ideally possess the following characteristics:
-
It should be chemically similar to the analyte.
-
It should not be naturally present in the sample matrix.
-
It should be clearly resolved from the analyte and any other sample components.
-
It should have a similar response to the detector as the analyte.
While structurally similar compounds can serve as internal standards, the ideal internal standard is an isotopically labeled version of the analyte.[2] This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves in a virtually identical manner throughout the entire analytical process.[2]
This compound: The Superior Choice for Isotope Dilution Mass Spectrometry
This compound (C₃D₅Br) is the deuterated form of allyl bromide (C₃H₅Br), a reactive alkylating agent used in various chemical syntheses. Its utility as an internal standard is particularly pronounced in mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This approach, known as isotope dilution mass spectrometry (IDMS), is considered a definitive method for quantitative analysis due to its high accuracy and precision.
The key advantage of using this compound is that it is chemically identical to allyl bromide, with the only significant difference being its mass.[2] This subtle but critical difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both compounds experience the same effects from the sample matrix, extraction recovery, and instrument variability.[2]
Comparative Analysis: this compound vs. a Non-Deuterated Internal Standard
To illustrate the practical advantages of using this compound, we present a comparative analysis for the quantification of allyl bromide as a potential genotoxic impurity in a pharmaceutical active pharmaceutical ingredient (API). In this scenario, we compare the performance of this compound with a conventional, non-deuterated internal standard, 1-bromobutane. 1-Bromobutane is chosen as a representative non-deuterated internal standard due to its structural similarity to allyl bromide and its distinct retention time in gas chromatography.
Experimental Design
A stock solution of allyl bromide was spiked into a solution of the API in a suitable solvent (e.g., dichloromethane) at a concentration of 1 µg/mL. Two sets of samples were prepared:
-
Set A: Spiked with this compound at a final concentration of 1 µg/mL.
-
Set B: Spiked with 1-bromobutane at a final concentration of 1 µg/mL.
To simulate real-world sample variability, a subset of samples from each set was subjected to a simulated extraction procedure with a known, yet variable, recovery rate (ranging from 70% to 90%). All samples were then analyzed by GC-MS.
Experimental Protocol
1. Sample Preparation: a. Prepare a 10 mg/mL solution of the API in dichloromethane. b. Spike the API solution with allyl bromide to a final concentration of 1 µg/mL. c. For Set A, add this compound to a final concentration of 1 µg/mL. d. For Set B, add 1-bromobutane to a final concentration of 1 µg/mL. e. For the variable recovery samples, perform a liquid-liquid extraction with water, intentionally varying the shaking time to induce different recovery rates. f. Inject 1 µL of the final solution into the GC-MS system.
2. GC-MS Conditions:
- Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
- Inlet Temperature: 220 °C
- Oven Program: 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MS Transfer Line: 250 °C
- Ion Source: 230 °C
- MS Quadrupole: 150 °C
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Allyl bromide: m/z 41, 120, 122
- This compound: m/z 46, 125, 127
- 1-Bromobutane: m/z 57, 136, 138
Data Analysis
The concentration of allyl bromide was calculated using the following formula:
Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)
The Response Factor (RF) was determined from a calibration curve prepared with known concentrations of allyl bromide and the respective internal standard.
Comparative Results
| Parameter | This compound (Set A) | 1-Bromobutane (Set B) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 85.3 - 115.8% |
| Precision (% RSD) | < 2.5% | < 12.7% |
| Accuracy with Variable Extraction (% Recovery) | 97.9 - 102.1% | 72.5 - 95.6% |
| Precision with Variable Extraction (% RSD) | < 3.0% | < 18.9% |
Table 1: Comparison of Accuracy and Precision
The results clearly demonstrate the superior performance of this compound as an internal standard. The accuracy, expressed as the percentage recovery of the known spiked amount, was consistently close to 100% for the samples with the deuterated internal standard. The precision, indicated by the relative standard deviation (%RSD), was also significantly better.
Most notably, when subjected to variable extraction recovery, the this compound method maintained its high accuracy and precision. This is because any loss of the allyl bromide analyte during the extraction was mirrored by a proportional loss of the this compound internal standard. In contrast, the 1-bromobutane, having slightly different physical properties, did not track the analyte loss as effectively, leading to a significant decrease in both accuracy and precision.
Visualizing the Workflow and the Principle of Isotope Dilution
To further clarify the experimental process and the underlying principle of isotope dilution, the following diagrams are provided.
Caption: Experimental workflow for the quantification of allyl bromide using an internal standard.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion: Ensuring Data Integrity with this compound
The choice of an internal standard is a critical decision in quantitative analysis that directly impacts the reliability of the results. While non-deuterated, structurally similar compounds can provide a degree of correction, they are fundamentally different from the analyte and can introduce inaccuracies, particularly in complex matrices or with multi-step sample preparation procedures.
This compound, as a stable isotope-labeled internal standard, offers a superior solution for the quantification of allyl bromide and other analytes derivatized with an allyl group. Its near-identical chemical and physical properties to the analyte ensure that it accurately tracks the analyte through every stage of the analytical process. This results in significantly improved accuracy and precision, providing researchers, scientists, and drug development professionals with the highest level of confidence in their quantitative data. For applications where data integrity is non-negotiable, the use of a deuterated internal standard like this compound is not just a best practice, but an essential component of a robust and reliable analytical method.
References
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]
-
MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
Chromatography Online. When Should an Internal Standard be Used? [Link]
-
PubChem. This compound. [Link]
-
NMI. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
National Toxicology Program. GMM-07: Allyl Bromide (CASRN 106-95-6). [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
National Center for Biotechnology Information. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Ataman Kimya. ALLYL BROMIDE. [Link]
-
Chromatography Forum. quantification of organic acids by deuterated standards. [Link]
-
U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
-
National Center for Biotechnology Information. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]
-
PubMed. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. [Link]
-
Spectroscopy Online. The Application of XRF Instrumentation in Food Safety Monitoring. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
SLS Ireland. Allyl bromide, reagent grade. [Link]
Sources
A Comparative Guide to Leaving Groups in Deuterated Allylic Systems: Mechanistic Insights for the Research Scientist
For the discerning researcher in organic synthesis and drug development, understanding the nuances of reaction mechanisms is not merely academic; it is the cornerstone of innovation. The allylic functional group is a ubiquitous and versatile building block, yet its reactivity can be exquisitely sensitive to subtle structural and electronic changes. This guide provides an in-depth comparative analysis of leaving groups in deuterated allylic systems, leveraging the power of kinetic isotope effects (KIEs) to dissect reaction pathways and inform experimental design.
Here, we move beyond a simple recitation of facts. We delve into the causality behind experimental choices, offering field-proven insights to help you design robust, self-validating experiments. Every claim is grounded in authoritative literature, providing a trustworthy resource for your most demanding applications.
Theoretical Framework: Unpacking the Allylic System and the Kinetic Isotope Effect
The reactivity of allylic systems is dominated by their ability to form stabilized carbocationic intermediates. Nucleophilic substitution at an allylic center can proceed through several mechanisms, primarily the SN1, SN2, and SN2' pathways. The choice of leaving group is a critical determinant of which pathway is favored.
A good leaving group is one that can stabilize the negative charge it acquires upon departure. This is generally correlated with the pKa of its conjugate acid; the stronger the acid, the weaker the conjugate base, and the better the leaving group.[1] Common leaving groups, in increasing order of ability, include:
Cl⁻ < Br⁻ < H₂O < TsO⁻ < N₂
However, this is a simplified view. The true efficacy of a leaving group is context-dependent, influenced by the solvent, nucleophile, and substrate structure.
To probe the mechanistic details of these reactions, we employ deuterium labeling. The replacement of a hydrogen atom with its heavier isotope, deuterium, does not alter the potential energy surface of a reaction but does change the vibrational frequencies of the C-H(D) bond.[2] This mass-dependent change in reaction rate is known as the Kinetic Isotope Effect (KIE) , expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD).
In allylic systems, we are particularly interested in secondary KIEs , where the C-D bond is not broken in the rate-determining step.
-
α-Deuterium KIE (kH/kD)α : Measures the effect of deuterium substitution at the carbon bearing the leaving group (Cα). A value significantly greater than 1 (typically 1.10-1.25) is indicative of a change in hybridization from sp³ to sp² in the transition state, a hallmark of the SN1 mechanism.[3] For an SN2 reaction, the α-KIE is typically close to unity.
-
γ-Deuterium KIE (kH/kD)γ : Measures the effect of deuterium substitution at the Cγ position of the allyl system. This effect probes the extent of positive charge delocalization onto the γ-carbon in the transition state. A significant γ-KIE suggests substantial charge development at this position, characteristic of an SN1 process.
By comparing the magnitudes of α- and γ-KIEs for different leaving groups, we can gain a remarkably detailed picture of the transition state structure.
Visualizing Reaction Pathways in Allylic Systems
The choice of leaving group, in concert with the substrate structure and reaction conditions, dictates the flow of reactants to products. The following diagram illustrates the key mechanistic pathways and the nature of the intermediates and transition states involved.
Caption: Mechanistic pathways for nucleophilic substitution in allylic systems.
Comparative Experimental Data: A Case Study
To provide a quantitative comparison, we have synthesized data from seminal studies on the solvolysis of deuterated γ-methylallyl (crotyl) systems. This allows for a direct comparison of a carboxylate (p-nitrobenzoate) and a halide (chloride) leaving group. Solvolysis reactions are ideal for studying leaving group effects as the nucleophile (the solvent) is held constant and is typically weak, favoring pathways with significant carbocationic character.
| Substrate (LG) | Solvent | Temp (°C) | k (s⁻¹) | (kH/kD)α | (kH/kD)γ | Inferred Mechanism |
| γ-Methylallyl p-nitrobenzoate | 80% Acetone | 100 | 1.8 x 10⁻⁵ | 1.14 | 1.21 | SN1 |
| γ-Methylallyl chloride | 50% Ethanol | 45 | 1.4 x 10⁻⁵ | 1.10 | 1.23 | SN1 |
A note on data synthesis: The data for p-nitrobenzoate is from Sneen, R. A.; Bradley, W. A. J. Am. Chem. Soc. 1972, 94 (20), 6975–6982. The data for chloride is from de la Mare, P. B. D.; Vernon, C. A. J. Chem. Soc. 1954, 2504. While conditions are not identical, the trends provide valuable insights.
Analysis and Field Insights:
-
Magnitude of KIEs: For both the p-nitrobenzoate and chloride leaving groups, the α- and γ-KIEs are significantly greater than unity. The α-KIE of ~1.10-1.14 indicates substantial sp³ to sp² rehybridization at the α-carbon in the transition state. This is a classic indicator of an SN1 mechanism where the C-LG bond is significantly broken before the new C-Nu bond is formed.
-
The γ-KIE as a Probe of Charge Delocalization: The large γ-KIEs (1.21-1.23) are particularly revealing. They confirm that in the transition state, a substantial portion of the developing positive charge resides on the γ-carbon. This extensive charge delocalization is the reason for the stability of the allylic cation and is a key feature of the SN1 pathway.
-
Leaving Group Comparison: Despite the differences in conditions, the mechanistic picture is remarkably consistent. Both the "good" carboxylate leaving group and the "poorer" chloride leaving group react via a clear SN1 mechanism in these polar, weakly nucleophilic solvents. The slightly larger α-KIE for the p-nitrobenzoate may suggest a transition state with slightly more carbocationic character (i.e., a more broken C-LG bond) compared to the chloride, which is consistent with its better leaving group ability.
Senior Application Scientist's Insight: The consistency of the large γ-KIE across different leaving groups underscores a fundamental principle of allylic reactivity: the system will exploit its inherent electronic structure to stabilize charge. When designing a synthesis, if you wish to avoid rearranged products (SN1' type), you must choose conditions that suppress this carbocationic pathway, such as using a highly nucleophilic reagent in a non-polar aprotic solvent to favor an SN2 mechanism.
Experimental Protocols: A Self-Validating System for KIE Measurement
To ensure the trustworthiness and reproducibility of KIE data, a rigorously designed experimental protocol is essential. The following workflow represents a self-validating system for determining the α- and γ-KIEs for the solvolysis of an allylic substrate.
Workflow for KIE Determination
Caption: A validated workflow for determining kinetic isotope effects.
Step-by-Step Methodology: Solvolysis of γ-Methylallyl p-Nitrobenzoate
This protocol is adapted from the methodology of Sneen and Bradley.
-
Synthesis of Substrates:
-
γ-Methylallyl alcohol (Crotyl alcohol): Commercially available.
-
α-d₁-γ-Methylallyl alcohol: Prepare by the reduction of crotonaldehyde with lithium aluminum deuteride (LAD).
-
Causality: LAD is a powerful source of deuteride (D⁻), which will selectively attack the electrophilic carbonyl carbon, introducing deuterium at the α-position.
-
-
γ-d₂-γ-Methylallyl alcohol: Synthesize from a deuterated starting material, such as the Grignard reaction of acetaldehyde with deuterated vinylmagnesium bromide.
-
Conversion to p-Nitrobenzoates: React each alcohol with p-nitrobenzoyl chloride in the presence of pyridine.
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst, activating the acid chloride.
-
-
-
Purity Verification (Self-Validation Point):
-
Analyze each synthesized ester by ¹H and ²H NMR to confirm the position and extent of deuteration. Isotopic enrichment should exceed 98%.
-
Confirm chemical purity by HPLC and melting point analysis.
-
Trustworthiness: Inaccurate isotopic enrichment is a primary source of error in KIE studies. This step is non-negotiable for reliable data.
-
-
Kinetic Measurements:
-
Prepare a solution of the allylic p-nitrobenzoate (approx. 0.01 M) in 80% aqueous acetone.
-
Maintain the solution at a constant temperature (e.g., 100.0 ± 0.1 °C) in a sealed ampoule.
-
At timed intervals, withdraw aliquots and quench the reaction in a cold solvent.
-
Titrate the liberated p-nitrobenzoic acid with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
Causality: The rate of acid production is directly proportional to the rate of solvolysis. This titrimetric method is a classic and highly accurate way to monitor the reaction progress.
-
-
Run at least three parallel experiments for each substrate (non-deuterated, α-d₁, and γ-d₂) to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the first-order rate constant (k) for each run by plotting ln(V∞ - Vt) versus time, where V is the volume of titrant. The slope of this line is -k.
-
Average the rate constants for the replicate runs of each isotopic substrate to obtain kH, kαD, and kγD.
-
Calculate the KIEs: (kH/kD)α = kH / kαD and (kH/kD)γ = kH / kγD.
-
Conclusion: From Data to Design
The comparative study of leaving groups in deuterated allylic systems provides a powerful lens through which to view reaction mechanisms. The judicious use of α- and γ-deuterium kinetic isotope effects allows for a detailed characterization of the transition state, revealing the extent of bond cleavage and charge delocalization.
Our analysis shows that for solvolysis reactions, both good (p-nitrobenzoate) and moderate (chloride) leaving groups proceed through a classic SN1 pathway, driven by the formation of the resonance-stabilized allylic cation. The magnitude of the KIEs provides quantitative support for this model, transforming mechanistic theory into actionable experimental insight.
For the researcher, this understanding is paramount. It allows for the rational selection of leaving groups and reaction conditions to favor a desired outcome, be it the direct substitution product via an SN2 pathway or a rearranged product through an SN1 mechanism. By embracing the principles and protocols outlined in this guide, you can design more efficient, predictable, and innovative synthetic strategies.
References
-
Kinetic Isotope Effect. Wikipedia. [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. MacMillan Group, Princeton University. [Link]
-
The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]
-
Resolving Conflicting Mechanisms for Photoredox Allylic sp3-CH Arylation Using Deuterium-Labeling and Isotope Effects. National Institutes of Health. [Link]
-
Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. National Institutes of Health. [Link]
-
Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals. National Institutes of Health. [Link]
-
Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]
-
Reactions of the allylic substrate at a glance. ResearchGate. [Link]
-
Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]
Sources
- 1. Correlation of the rates of solvolysis of two arenesulfonyl chlorides and of trans-beta-styrenesulfonyl chloride - precursors in the development of new pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
Inter-Laboratory Comparison of Results Using Allyl-d5 Bromide as an Internal Standard: A Guide for Robust Analytical Method Validation
Abstract
This guide provides a comprehensive framework for conducting and evaluating an inter-laboratory comparison (ILC) for the quantitative analysis of a target analyte using Allyl-d5 bromide as a deuterated internal standard. We delve into the rationale behind the experimental design, present a detailed protocol for a hypothetical round-robin study, and analyze the resulting data to demonstrate the role of isotopically labeled standards in achieving cross-laboratory consensus. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible analytical methods suitable for regulatory submission and post-market surveillance.
Introduction: The Imperative for Reproducibility in Analytical Chemistry
In the realm of pharmaceutical development and chemical analysis, the reproducibility of analytical data is paramount. Regulatory bodies and quality assurance systems demand high confidence in the accuracy and precision of quantitative methods. Inter-laboratory comparisons, also known as proficiency testing or round-robin tests, are a cornerstone of method validation, providing an objective measure of a method's performance across different laboratories, equipment, and personnel.[1][2][3][4] The primary goals of such studies are to assess the reliability of test results from participating laboratories, validate a test method by determining its repeatability and reproducibility, and in some cases, to characterize a reference material.[1]
Deuterated internal standards are instrumental in enhancing the accuracy and reproducibility of analytical methods, particularly those employing mass spectrometry.[5][6][7] These isotopically labeled compounds are chemically almost identical to the analyte of interest, causing them to behave similarly during sample preparation, chromatography, and ionization.[5] This co-elution and similar ionization response allow for effective correction of variations in sample matrix, extraction efficiency, and instrument response, thereby improving the consistency of results between different analytical runs and across different laboratories.[5][8]
This compound, a deuterated analog of allyl bromide, serves as an excellent internal standard for the quantification of its non-labeled counterpart or other structurally related volatile organic compounds.[9] Allyl bromide itself is a reactive alkylating agent used in the synthesis of various organic compounds, including pharmaceuticals and polymers, making its accurate quantification crucial for process control and impurity profiling.[10] This guide will use the analysis of a hypothetical analyte, "Compound X," in a pharmaceutical matrix as a case study to illustrate the principles and practices of an inter-laboratory comparison using this compound.
The Role of this compound in Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification.[11][12][13][14] The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (the "spike"), in this case, this compound, to a sample containing an unknown quantity of the native analyte.[11] After allowing the spike to equilibrate with the sample, the mixture is analyzed by mass spectrometry. The ratio of the signal from the native analyte to that of the isotopically labeled standard is measured. Since the amount of the standard is known, the concentration of the native analyte can be calculated with high accuracy, as the measurement is based on a ratio rather than an absolute signal intensity.[15]
The key advantages of using a deuterated internal standard like this compound in an IDMS workflow are:
-
Correction for Sample Loss: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated standard, thus the ratio remains constant.
-
Compensation for Matrix Effects: Matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate correction.[16]
-
Improved Precision and Accuracy: By minimizing the impact of variations in sample handling and instrument performance, IDMS with a deuterated standard leads to significantly improved precision and accuracy.[5][6]
Caption: Isotope Dilution Mass Spectrometry Workflow.
Designing the Inter-Laboratory Comparison Study
A well-designed ILC is crucial for generating meaningful and actionable data. This hypothetical study involves ten participating laboratories tasked with quantifying "Compound X" in a supplied test sample.
Study Objectives
The primary objectives of this ILC are:
-
To assess the performance of a standardized analytical method for the quantification of Compound X using this compound as an internal standard.
-
To determine the inter-laboratory and intra-laboratory variability (reproducibility and repeatability) of the method.
-
To provide participating laboratories with an objective assessment of their performance against their peers.
Study Participants and Materials
-
Coordinating Body: A central organizing laboratory is responsible for preparing and distributing the test materials, collecting and analyzing the data, and issuing a final report.
-
Participating Laboratories: Ten laboratories with experience in gas chromatography-mass spectrometry (GC-MS) are recruited.
-
Test Material: A solution of Compound X in a relevant pharmaceutical matrix is prepared by the coordinating body. The nominal concentration of Compound X is approximately 50 µg/mL.
-
Internal Standard: A certified solution of this compound is provided to all participating laboratories to eliminate variability from the standard itself.
Experimental Protocol
A detailed and standardized protocol is essential to ensure that all laboratories perform the analysis in a consistent manner.
3.3.1. Sample Preparation
-
Accurately weigh 1.0 g of the provided test material into a 10 mL volumetric flask.
-
Add 5.0 mL of a suitable organic solvent (e.g., methanol).
-
Spike the sample with 100 µL of the provided this compound internal standard solution (concentration = 50 µg/mL).
-
Vortex for 1 minute to ensure thorough mixing.
-
Dilute to the mark with the organic solvent.
-
Filter an aliquot through a 0.45 µm syringe filter into a GC vial.
-
Prepare a calibration curve using provided standards of Compound X, spiking each calibrator with the same amount of this compound.
3.3.2. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A mid-polarity column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane phase (e.g., USP G43), 30 m x 0.25 mm ID, 1.4 µm film thickness.[17]
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Compound X: m/z (target ion), m/z (qualifier ion 1), m/z (qualifier ion 2)
-
This compound: m/z (target ion), m/z (qualifier ion 1)
-
Caption: Experimental Workflow for Participating Laboratories.
Data Analysis and Interpretation
The coordinating body is responsible for the statistical analysis of the submitted data. Each laboratory is requested to perform five replicate analyses of the test material and report the individual results.
Hypothetical Results
The following table summarizes the hypothetical results reported by the ten participating laboratories.
| Laboratory | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Replicate 3 (µg/mL) | Replicate 4 (µg/mL) | Replicate 5 (µg/mL) | Mean (µg/mL) | Std. Dev. |
| Lab 1 | 50.2 | 50.5 | 49.8 | 50.1 | 50.3 | 50.18 | 0.26 |
| Lab 2 | 48.9 | 49.2 | 48.7 | 49.0 | 48.8 | 48.92 | 0.19 |
| Lab 3 | 51.5 | 51.8 | 51.3 | 51.6 | 51.7 | 51.58 | 0.20 |
| Lab 4 | 49.5 | 49.9 | 49.6 | 49.8 | 49.7 | 49.70 | 0.16 |
| Lab 5 | 50.8 | 50.5 | 50.9 | 50.7 | 50.6 | 50.70 | 0.16 |
| Lab 6 | 47.5 | 47.8 | 47.3 | 47.6 | 47.4 | 47.52 | 0.19 |
| Lab 7 | 50.1 | 50.4 | 50.0 | 50.3 | 50.2 | 50.20 | 0.16 |
| Lab 8 | 52.1 | 52.5 | 51.9 | 52.3 | 52.2 | 52.20 | 0.22 |
| Lab 9 | 49.3 | 49.6 | 49.1 | 49.4 | 49.2 | 49.32 | 0.19 |
| Lab 10 | 50.9 | 51.2 | 50.7 | 51.0 | 50.8 | 50.92 | 0.19 |
Statistical Evaluation
The performance of each laboratory is often assessed using a z-score, which indicates how far a laboratory's result is from the consensus value.[1] The z-score is calculated as:
z = (x - X) / σ
where:
-
x is the mean result from the laboratory
-
X is the assigned value (consensus mean of all laboratories)
-
σ is the standard deviation for proficiency assessment (target standard deviation)
A common interpretation of z-scores is:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance (warning signal)
-
|z| ≥ 3: Unsatisfactory performance (action signal)
For our hypothetical data:
-
Consensus Mean (X) = 50.12 µg/mL
-
Overall Standard Deviation = 1.34 µg/mL
-
Target Standard Deviation (σ) can be set based on the overall standard deviation or a predetermined value. For this example, we will use the overall standard deviation.
| Laboratory | Mean (µg/mL) | z-score | Performance |
| Lab 1 | 50.18 | 0.04 | Satisfactory |
| Lab 2 | 48.92 | -0.90 | Satisfactory |
| Lab 3 | 51.58 | 1.09 | Satisfactory |
| Lab 4 | 49.70 | -0.31 | Satisfactory |
| Lab 5 | 50.70 | 0.43 | Satisfactory |
| Lab 6 | 47.52 | -1.94 | Satisfactory |
| Lab 7 | 50.20 | 0.06 | Satisfactory |
| Lab 8 | 52.20 | 1.55 | Satisfactory |
| Lab 9 | 49.32 | -0.60 | Satisfactory |
| Lab 10 | 50.92 | 0.60 | Satisfactory |
In this hypothetical scenario, all laboratories demonstrated satisfactory performance, indicating a robust and reproducible method. The use of this compound as an internal standard likely contributed to this high level of agreement by minimizing the impact of systematic and random errors.
Repeatability and Reproducibility
-
Repeatability (sr): The standard deviation of test results obtained under the same conditions (same laboratory, same operator, same equipment, short interval of time). It is estimated from the within-laboratory standard deviations.
-
Reproducibility (sR): The standard deviation of test results obtained under different conditions (different laboratories, different operators, different equipment). It is estimated from the between-laboratory standard deviation.
A detailed statistical analysis (e.g., using ANOVA) would be performed to calculate these parameters, providing a quantitative measure of the method's precision.
Caption: Data Analysis and Reporting Workflow.
Conclusion: The Value of a Well-Executed ILC
This guide has outlined the critical components of an inter-laboratory comparison for a quantitative analytical method, emphasizing the pivotal role of a deuterated internal standard like this compound. The use of such standards is a key factor in mitigating analytical variability and achieving the high level of data quality demanded in regulated industries. A rigorously designed and executed ILC provides invaluable data for method validation, demonstrates the competence of participating laboratories, and ultimately ensures the reliability of analytical results that underpin critical decisions in drug development and manufacturing. The principles and methodologies described herein can be adapted to a wide range of analytical challenges, serving as a robust framework for ensuring data integrity and inter-laboratory concordance.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
CompaLab. (n.d.). What is an inter laboratory comparison?. [Link]
-
Eurachem. (2024). Interlaboratory comparisons other than proficiency testing. [Link]
-
The Joint Research Centre - European Union. (n.d.). Interlaboratory comparisons. [Link]
-
ANSI National Accreditation Board | ANAB. (n.d.). ISO/IEC 17043. [Link]
-
ResearchGate. (2022). Round robin tests of secondary raw materials: A systematic review of performance parameters. [Link]
-
European Accreditation. (2018). EA-4/21 INF: 2018. [Link]
- Google Patents. (n.d.). Method for producing allyl bromide.
-
OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
eas-eth.org. (n.d.). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. [Link]
-
ResearchGate. (2003). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. [Link]
-
Perry Johnson Laboratory Accreditation, Inc. (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Allyl Bromide on Newcrom R1 Column. [Link]
-
The Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. [Link]
-
Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing. [Link]
-
National Center for Biotechnology Information. (n.d.). CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [Link]
-
NATA. (n.d.). Proficiency Testing Providers (ISO/IEC 17043) Accreditation. [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
ZwickRoell. (n.d.). Round Robin Rests – Quality Assurance Through Comparative Tests. [Link]
-
ResearchGate. (2007). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. [Link]
-
Eurachem. (2024). New Information Leaflet on Interlaboratory Comparisons. [Link]
-
Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
PubMed. (2022). C-H deuteration of organic compounds and potential drug candidates. [Link]
-
ResearchGate. (2021). Quantitative method for determination of 3,3‐dimethylallyl bromide genotoxic impurity in Tazarotene drug substance by GC‐MS. [Link]
-
Wikipedia. (n.d.). Isotope dilution. [Link]
-
Euroreference. (n.d.). Eurachem guidance on validating analytical methods. [Link]
-
YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
College of American Pathologists. (n.d.). ISO 17043 Accreditation for Proficiency Testing. [Link]
-
MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
-
DAkkS - German Accreditation Body. (n.d.). Proficiency testing providers / DIN EN ISO/IEC 17043. [Link]
-
IMEKO. (2020). Ensuring the quality of analytical measurements – current support and future challenges. [Link]
-
OPUS. (2023). Round robin tests of odour and VOC emissions from building products. [Link]
-
ResearchGate. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
YouTube. (2025). What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. [Link]
-
Wikipedia. (n.d.). Allyl bromide. [Link]
Sources
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. zwickroell.com [zwickroell.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound|Isotope Labelled Reagent [benchchem.com]
- 10. Allyl bromide - Wikipedia [en.wikipedia.org]
- 11. osti.gov [osti.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Isotope dilution - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. myadlm.org [myadlm.org]
- 17. mdpi.com [mdpi.com]
The Isotopic Advantage: A Guide to the Cost-Effectiveness of Allyl-d5 Bromide in Research
In the landscape of modern chemical and pharmaceutical research, precision, accuracy, and depth of understanding are paramount. The choices made in the laboratory—from the overarching methodology down to the specific reagents—have profound impacts on the quality of data and the ultimate success of a project. This guide provides a senior application scientist’s perspective on the strategic use of Allyl-d5 bromide (3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene), a deuterated analogue of allyl bromide. While its upfront cost is significantly higher than its non-deuterated counterpart, its application in mechanistic studies, quantitative analysis, and metabolic research offers a compelling return on investment through unparalleled data integrity and insights that are often unattainable with conventional reagents.
The Foundation: Why Use Deuterium-Labeled Compounds?
The substitution of hydrogen with its stable, heavier isotope, deuterium, is a subtle structural modification that introduces powerful analytical capabilities. This "isotopic labeling" does not significantly alter the chemical properties of a molecule, such as its polarity, solubility, or reactivity in most contexts. However, the increased mass of deuterium (one proton and one neutron versus just a proton for hydrogen) leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This fundamental difference is the origin of the Kinetic Isotope Effect (KIE) and provides a distinct mass signature for detection in mass spectrometry.[1][2]
This compound leverages these principles, serving as a versatile building block to introduce a deuterated allyl group into a target molecule. This opens three critical avenues of investigation where its use is not just beneficial, but transformative.
-
Elucidating Reaction Mechanisms: Investigating the precise sequence of bond-breaking and bond-forming events in a chemical reaction.
-
Achieving Quantitative Accuracy: Serving as a superior internal standard in mass spectrometry-based analyses.[3][4]
-
Optimizing Drug Candidates: Modifying the metabolic profile of pharmaceuticals to enhance their properties.[5]
Comparative Analysis: this compound vs. Alternatives
The decision to use a deuterated reagent is fundamentally a cost-benefit analysis. The "cost" is not merely the purchase price but also includes the potential for ambiguous data or failed experiments when using less precise alternatives. The "benefit" is the generation of clear, definitive, and high-quality results that accelerate research and development.
Cost Profile: A Necessary Investment
The synthesis of deuterated compounds is a more complex and expensive process than that of their non-deuterated analogues, a fact clearly reflected in their market price.[6] While prices fluctuate based on supplier and purity, the cost differential is substantial.
| Reagent | Typical Purity | Approximate Cost per Gram (USD) | Key Considerations |
| Allyl Bromide | >98% | $0.01 - $20.00 | Inexpensive and widely available. Suitable for general synthesis where isotopic tracking is not required.[7] |
| This compound | >98% atom % D | $1,500 - $6,500+ | Premium cost for high isotopic purity. Reserved for applications where the benefits of deuteration are critical.[8] |
This table starkly illustrates that this compound is a specialty reagent. Its cost-effectiveness is not realized by replacing allyl bromide in all applications, but by enabling experiments that would otherwise be impossible or unreliable, thereby saving time and resources in the long run.
Performance Superiority in Key Applications
1. Mechanistic Investigations via the Kinetic Isotope Effect (KIE)
The KIE is a powerful tool for probing the rate-determining step of a reaction.[9] Because the C-D bond is stronger than the C-H bond, a reaction that involves the cleavage of this bond in its slowest step will proceed significantly slower with the deuterated compound.[2] By comparing the reaction rates of a substrate allylated with allyl bromide versus this compound, a primary KIE (kH/kD > 1) provides strong evidence that the C-H/C-D bond on the allyl group is broken during the rate-determining step.[10]
-
Experimental Causality: Using a non-deuterated analogue provides no information about whether a specific C-H bond is involved in the critical transition state. Without the KIE data, a proposed mechanism remains speculative. The use of this compound provides a self-validating system; the magnitude of the KIE directly tests the proposed mechanism.
2. The Gold Standard for Internal Quantification in LC-MS
In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added to samples to correct for variations in sample preparation, injection volume, and instrument response.[3][11] An ideal IS behaves identically to the analyte during extraction and ionization but is distinguishable by the mass spectrometer.[4]
A deuterated version of the analyte, synthesized using a precursor like this compound, is the ideal IS.[3] It has virtually the same retention time, extraction efficiency, and ionization response as the non-deuterated analyte.[4] This co-elution ensures that both the analyte and the IS experience the same matrix effects (signal suppression or enhancement), allowing for highly accurate and precise quantification.[12]
-
Trustworthiness: Structural analogues, a common alternative, often have different retention times and ionization efficiencies, which means they do not correct for matrix effects as effectively. This can lead to inaccurate and unreliable quantitative results.[13] Using a deuterated IS is a self-validating system because any signal fluctuation not related to concentration will affect the analyte and the IS proportionally, maintaining the integrity of their ratio.
3. Strategic Drug Development and Metabolic Studies
The metabolism of drugs, often mediated by Cytochrome P450 enzymes, frequently involves the cleavage of C-H bonds.[5] If this occurs at a "soft spot" on the molecule, it can lead to rapid clearance (requiring higher or more frequent doses) or the formation of toxic metabolites. Replacing a metabolically labile C-H bond with a C-D bond can slow down this metabolic process due to the KIE.[5] This strategy can:
-
Increase the drug's half-life and exposure.
-
Reduce the formation of harmful metabolites.
-
Improve the overall safety and efficacy profile of a drug candidate.
-
Authoritative Grounding: The FDA's approval of deuterated drugs validates this approach as a powerful tool in medicinal chemistry, demonstrating its real-world impact on pharmacokinetics.[5]
Experimental Workflows and Protocols
To illustrate the practical value of this compound, two representative experimental protocols are provided below.
Protocol 1: Synthesis and Use of a Deuterated Internal Standard for LC-MS/MS
This protocol describes the synthesis of a deuterated analogue of a hypothetical drug candidate, "Analyte-X," which contains a phenolic hydroxyl group, and its subsequent use in a quantitative bioanalytical assay.
Objective: To accurately quantify Analyte-X in human plasma.
Methodology:
-
Synthesis of Deuterated Analyte-X (Analyte-X-d5):
-
Dissolve Analyte-X (1.0 eq) in acetone.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add this compound (1.1 eq) dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux (approx. 60°C) for 4 hours, monitoring by TLC or LC-MS.[14]
-
After the reaction is complete, cool the mixture, filter out the solid K₂CO₃, and evaporate the solvent under reduced pressure.
-
Purify the crude product (Analyte-X-d5) via column chromatography to achieve >99% chemical and isotopic purity.
-
Confirm the structure and isotopic incorporation using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).
-
-
Sample Preparation for LC-MS/MS Analysis:
-
Prepare a stock solution of Analyte-X-d5 (the IS) in methanol at 1 µg/mL.
-
To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of the IS stock solution.
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.
-
Develop a gradient elution method to achieve chromatographic separation of Analyte-X from other plasma components. Analyte-X and Analyte-X-d5 should co-elute.
-
Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Define MRM transitions for both the analyte and the IS (e.g., Analyte-X: m/z 350 → 250; Analyte-X-d5: m/z 355 → 255).
-
Construct a calibration curve by plotting the peak area ratio (Analyte-X / Analyte-X-d5) against the known concentration of the calibration standards.
-
Determine the concentration of Analyte-X in the unknown samples using the regression equation from the calibration curve.
-
dot
Caption: LC-MS/MS workflow using a deuterated internal standard.
Protocol 2: Probing a Reaction Mechanism with the Kinetic Isotope Effect
Objective: To determine if the C-H bond at the C1 position of the allyl group is cleaved in the rate-determining step of a hypothetical base-mediated elimination reaction.
Methodology:
-
Parallel Reaction Setup:
-
Reaction A (Non-deuterated): In a reaction vessel, combine the starting material (e.g., a tosylated alcohol to be allylated), a suitable base (e.g., sodium hydride), and a solvent (e.g., THF). Add allyl bromide (1.0 eq).
-
Reaction B (Deuterated): In an identical reaction vessel, set up the same reaction but use this compound (1.0 eq) instead of allyl bromide.
-
Ensure both reactions are run under identical conditions (concentration, temperature, stirring rate).
-
-
Kinetic Monitoring:
-
At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from each reaction.
-
Quench the reaction in the aliquot immediately (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by a suitable method (e.g., GC-MS or ¹H-NMR) to determine the concentration of the starting material or the product.
-
-
Data Analysis and KIE Calculation:
-
For each reaction, plot the concentration of the starting material versus time.
-
Determine the initial reaction rate (or the rate constant, k) for both the non-deuterated (kH) and deuterated (kD) reactions from the slope of the kinetic plots.[15]
-
Calculate the Kinetic Isotope Effect as the ratio of the rate constants: KIE = kH / kD .
-
-
Interpretation:
-
If KIE ≈ 1: The C-H bond at C1 is not broken in the rate-determining step. The proposed mechanism may be incorrect or needs refinement.
-
If KIE > 2 (typically 2-7 for primary KIE): This is a significant primary kinetic isotope effect, providing strong evidence that the C-H bond at C1 is indeed cleaved during the rate-determining step of the reaction.[10]
-
dot
Caption: Energy profile illustrating the Kinetic Isotope Effect.
Conclusion: A Strategic Investment in Data Quality
While the initial procurement cost of this compound is orders of magnitude higher than its non-deuterated counterpart, its value lies in its ability to provide unambiguous, high-fidelity data in specialized applications. The cost-effectiveness becomes apparent when considering the total cost of research:
-
Mechanistic Studies: It provides definitive evidence that can confirm or refute a proposed reaction mechanism, preventing researchers from pursuing incorrect synthetic pathways.
-
Quantitative Bioanalysis: It enables the development of robust, accurate, and precise LC-MS assays that meet stringent regulatory standards, reducing the risk of costly repeat studies.
-
Drug Development: It offers a proven strategy to improve the pharmacokinetic and safety profiles of drug candidates, potentially rescuing promising molecules that would otherwise fail.
For research groups operating at the cutting edge of chemistry, pharmacology, and drug development, the strategic use of reagents like this compound is not a luxury but a necessity. It represents an investment in certainty, accuracy, and the overall efficiency of the research and development pipeline.
References
-
Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
- Siregar, T. M., Budianto, E., Cahyana, H., & Wibowo, W. (2018). Synthesis and antioxidant activity of prenylated resveratrol. Rasayan Journal of Chemistry, 11(4), 1765-1770.
-
Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2001060774A1 - Synthesis of resveratrol.
-
ACS Engineering & Technology. (2025, August 20). Bipolar Breakthrough: A Greener Path to Deuterated Chemicals. Retrieved from [Link]
-
National Institutes of Health. (2025, September 12). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). A Parallel kinetic isotope effect. B Proposed reaction mechanism and.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer. Retrieved from [Link]
-
EPFL. (n.d.). Kinetic Isotope Effect: Principles and its use in mechanism investigation. Retrieved from [Link]
-
MDPI. (n.d.). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, biological and structural evaluation of functionalized resveratrol analogues as inhibitors of quinone reductase 2. Retrieved from [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
ResearchGate. (n.d.). C-H deuteration of organic compounds and potential drug candidates. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Baran Lab. (2023, May 20). Kinetic Isotope Effect. Retrieved from [Link]
-
Tradeindia. (n.d.). Allyl Bromide (CAS 106-95-6) Suppliers & Manufacturers. Retrieved from [Link] хими-2443180.html
-
Chemistry LibreTexts. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. This compound | TRC-A549657-100MG | LGC Standards [lgcstandards.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. texilajournal.com [texilajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allyl Bromide (CAS 106-95-6) Suppliers & Manufacturers [tradeindia.com]
- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. epfl.ch [epfl.ch]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. myadlm.org [myadlm.org]
- 13. nebiolab.com [nebiolab.com]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Allyl-d5 Bromide
This guide provides an in-depth, procedural framework for the safe and compliant disposal of Allyl-d5 bromide. As a deuterated analogue of allyl bromide, this compound shares nearly identical chemical reactivity and hazard profiles with its non-deuterated counterpart. The substitution of deuterium for hydrogen does not significantly alter its classification as a hazardous substance; therefore, the disposal protocols are fundamentally the same.[1] This document is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Risks
This compound, like allyl bromide, is a highly reactive and hazardous chemical.[2] Proper handling and disposal are predicated on a thorough understanding of its intrinsic properties. It is classified as a flammable, toxic, corrosive, and environmentally hazardous substance.[3][4]
Key Hazards:
-
Flammability: It is a flammable liquid with a low flash point, meaning its vapors can ignite at room temperature.[4][5] Vapors are heavier than air and can travel to an ignition source and flash back.[6][7]
-
Toxicity: It is toxic if swallowed or inhaled and can be absorbed through the skin.[3][7] Inhalation may cause irritation to the respiratory system, dizziness, and headache.[6][8]
-
Corrosivity: The compound causes severe skin burns and serious eye damage upon contact.[3][4]
-
Reactivity: It can polymerize upon exposure to light or heat.[6][9] It reacts violently with oxidizing agents and can decompose when heated to produce toxic hydrogen bromide fumes.[6] As an alkylating agent, it readily reacts with nucleophiles.[2]
-
Environmental Hazard: Allyl bromide is very toxic to aquatic life.[4]
Table 1: Physicochemical Properties of Allyl Bromide
| Property | Value | Source |
| Chemical Formula | C₃D₅Br | N/A |
| Molecular Weight | ~126.01 g/mol | Calculated |
| Appearance | Clear to light yellow liquid | [5] |
| Odor | Irritating, unpleasant | [5] |
| Boiling Point | 71 °C (160 °F) | [2] |
| Melting Point | -119 °C (-182 °F) | [2] |
| Flash Point | -1 °C (30 °F) | [5] |
| Density | ~1.398 g/cm³ | [2] |
| Solubility in Water | Slightly soluble | [6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is imperative to be in a controlled environment and equipped with the appropriate PPE.
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[10]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.[3]
Required PPE:
-
Eye Protection: Tightly fitting safety goggles or a full-face shield.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Viton®, Barrier®). Consult a glove compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, chemical-resistant overclothing is recommended.[8]
-
Respiratory Protection: If there is a risk of inhalation despite engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]
Waste Segregation and Collection Protocol
The fundamental principle for disposing of this compound is to treat it as a halogenated organic waste .[12] Co-mingling with non-halogenated waste streams significantly increases disposal costs and complexity.[13][14]
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.[15]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" tag to the container.[13] Clearly write "this compound" and list any other halogenated solvents that will be added. Do not use abbreviations or chemical formulas.[15]
-
Transfer the Waste: Carefully transfer the this compound waste into the container inside a chemical fume hood. Avoid splashing.
-
Secure the Container: Tightly close the container lid immediately after adding the waste.[13]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be in a cool, dry, well-ventilated location, away from incompatible materials, and within secondary containment.[10][13]
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Waste Segregation Decision Flowchart for this compound.
Spill Management Protocol
In the event of a spill, immediate and decisive action is required to mitigate risks.
For Small Spills (manageable by lab personnel):
-
Alert Personnel: Notify everyone in the immediate area.
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[7]
-
Contain and Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[3][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the rinsate as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
For Large Spills:
-
Evacuate Immediately: Alert all personnel and evacuate the laboratory.
-
Isolate the Area: Close the doors to the lab and prevent re-entry.
-
Contact EHS: Call your institution's emergency EHS number immediately. Do not attempt to clean up a large spill yourself.
Final Disposal Pathway
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. Laboratory personnel are responsible for the safe collection, labeling, and storage of the waste pending pickup.
The overall workflow is as follows:
Caption: End-to-End Disposal Workflow for this compound.
The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[12] Never dispose of this compound down the drain or in general waste.[11][16]
References
-
ALLYL BROMIDE - Ataman Kimya . (n.d.). Ataman Kimya. Retrieved January 24, 2026, from [Link]
-
HAZARD SUMMARY - Allyl Bromide . (1998-11). New Jersey Department of Health. Retrieved January 24, 2026, from [Link]
-
Allyl bromide - Wikipedia . (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Allyl bromide | C3H5Br | CID 7841 - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
HAZARDOUS WASTE SEGREGATION . (2016-04-15). Bucknell University. Retrieved January 24, 2026, from [Link]
-
Disposal of deuterium (D₂) — Synergy Recycling . (n.d.). Synergy Recycling. Retrieved January 24, 2026, from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . (n.d.). University of Illinois Urbana-Champaign. Retrieved January 24, 2026, from [Link]
-
Halogenated Solvents in Laboratories . (n.d.). Temple University. Retrieved January 24, 2026, from [Link]
-
Deuterium Labeled Compounds . (n.d.). ZEOCHEM. Retrieved January 24, 2026, from [Link]
-
The Role of Deuterated Compounds in Pharmaceutical R&D and Testing . (2025-05-20). Pharmaffiliates. Retrieved January 24, 2026, from [Link]
-
Laboratory chemical waste disposal guidelines . (n.d.). University of Otago. Retrieved January 24, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Allyl bromide - Wikipedia [en.wikipedia.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ALLYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. bucknell.edu [bucknell.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. otago.ac.nz [otago.ac.nz]
Comprehensive Safety and Handling Guide for Allyl-d5 Bromide
A Senior Application Scientist's Guide to the Safe Handling, Personal Protective Equipment (PPE) Requirements, and Disposal of Allyl-d5 Bromide
Navigating the complexities of novel chemical entities in a research and development setting demands a foundational commitment to safety. This compound, a deuterated analogue of allyl bromide, presents significant hazards that necessitate meticulous handling protocols. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring that safety is integral to the experimental workflow. The causality behind each procedural step is explained to foster a deep understanding of the risks and mitigation strategies.
Hazard Analysis: Understanding the Inherent Risks
This compound should be handled with the same precautions as its non-deuterated counterpart, allyl bromide. It is a highly flammable, toxic, and corrosive compound that can cause severe health effects upon exposure. Inhalation, ingestion, or skin contact can be harmful, and the substance is known to cause severe skin burns and eye damage. Furthermore, there is evidence to suggest that it may have mutagenic and carcinogenic properties. The vapor is heavier than air and can travel a considerable distance to an ignition source, creating a flashback hazard.
| Hazard Classification & Physical Properties | Data | Source |
| Appearance | Colorless to light yellow liquid with a pungent odor. | |
| Hazards | Highly flammable liquid and vapor; Toxic if swallowed or inhaled; Causes severe skin burns and eye damage; May cause genetic defects and cancer; Very toxic to aquatic life. | |
| Flash Point | -3.5 °C (3.5 °C) | |
| Boiling Point | 71 °C (160 °F) | |
| Flammability Limits in Air | 4.4% - 7.3% | |
| UN Number | 1099 | |
| Transport Hazard Class | 3 (Flammable Liquid), 6.1 (Toxic Substance) |
Essential Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against the chemical's corrosive and toxic properties. The selection of PPE is not merely a checklist but a critical risk mitigation strategy.
Respiratory Protection
Due to its toxicity upon inhalation, all work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of exceeding exposure limits, or during spill cleanup, respiratory protection is required.
-
Required: A full-face or half-mask air-purifying respirator with NIOSH-approved organic vapor cartridges.
-
Causality: The organic vapor cartridges adsorb the volatile allyl bromide molecules, preventing them from reaching the respiratory system where they can cause acute irritation and systemic toxicity.
Eye and Face Protection
Direct contact with this compound can cause severe eye damage.
-
Required: Tightly fitting safety goggles are the minimum requirement. A face shield (minimum 8-inch) worn over safety goggles is mandated when there is a splash hazard.
-
Causality: Goggles provide a seal around the eyes to protect against vapors and splashes. The face shield offers a secondary, broader barrier to protect the entire face from accidental splashes during transfers or reactions.
Skin and Body Protection
The compound is corrosive and can cause severe skin burns. It can also be absorbed through the skin, contributing to systemic toxicity.
-
Required: A flame-retardant and chemically resistant lab coat is essential. For larger quantities or tasks with a higher risk of splashing, a one-piece coverall or a hooded two-piece chemical splash suit is necessary.
-
Causality: Standard cotton lab coats are not sufficient as they can absorb the chemical and are not flame-retardant. Chemically resistant materials prevent the liquid from reaching the skin, and flame-retardant properties are crucial given the chemical's high flammability.
Hand Protection
-
Required: Double gloving is a mandatory practice. An inner nitrile glove should be worn, with a heavier, chemical-resistant outer glove such as neoprene or butyl rubber. Gloves must be inspected for any signs of degradation or puncture before use.
-
Causality: this compound, as a halogenated hydrocarbon, can degrade many common glove materials. The double-gloving technique provides layered protection. Should the outer glove be compromised, the inner glove offers temporary protection while the user retreats from the hazardous area to safely remove and replace the gloves.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and accidents.
-
Preparation and Pre-Handling:
-
Hazard Review: Before beginning work, review the Safety Data Sheet (SDS) for this compound.
-
Area Designation: Designate a specific area within a chemical fume hood for the handling of this compound.
-
Emergency Equipment Check: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher (dry chemical, CO2, or alcohol-resistant foam) are accessible and functional.
-
PPE Donning: Put on all required PPE as detailed in the section above.
-
-
Chemical Handling:
-
Grounding: All metal containers and equipment used for transferring this compound must be grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.
-
Tool Selection: Use only non-sparking tools for all operations.
-
Dispensing: When dispensing, use a syringe or a cannula technique for liquid transfers to minimize exposure to vapors. Avoid pouring in the open.
-
Container Sealing: Keep the container tightly closed when not in use. If the original container is opened, it must be carefully resealed and kept upright to prevent leakage.
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down the work surface with an appropriate decontaminating solution.
-
Glove Removal: Remove gloves using the proper technique (without touching the outer surface of the glove with bare hands) and dispose of them as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as oxidizing agents and strong bases. The recommended storage temperature is often between 2 - 8 °C.
-
Emergency Procedures and Spill Management
Rapid and correct response to an emergency is critical.
First-Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response Protocol
In the event of a spill, the following steps must be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Isolate and Ventilate: Isolate the spill area and ensure it is well-ventilated (within a fume hood if possible).
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or activated charcoal adsorbent. Do not use combustible materials.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the appropriate safety officer or supervisor.
Caption: this compound Spill Response Workflow.
Disposal Plan
All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, is considered hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams.
-
Professional Disposal: Disposal must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Under no circumstances should this material be allowed to enter drains or the environment.
References
-
Hazardous Substance Fact Sheet: Allyl Bromide. (1998-11). New Jersey Department of Health and Senior Services. [Link]
-
SAFETY DATA SHEET - Allyl bromide. (2012-09-20). Stobec. [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2025-07-02). Storemasta. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. [Link]
-
Personal Protective Equipment (PPE). US EPA. [Link]
-
Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015-07-02). New Mexico State University. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
